ACT-1016-0707
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H23ClN4O4S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27) |
InChI Key |
UHFBJBPMIVQTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of ACT-1016-0707: A Technical Guide for Researchers
For Immediate Release
ALLSCHWIL, SWITZERLAND – December 10, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Idorsia Pharmaceuticals, this compound is a promising preclinical candidate for the treatment of fibrotic diseases, particularly pulmonary fibrosis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.
Core Mechanism of Action: Insurmountable Antagonism of LPA1
This compound exerts its therapeutic effect through potent and selective antagonism of the LPA1 receptor.[1][3][4] Unlike conventional competitive antagonists, this compound exhibits insurmountable antagonism characterized by slow off-rate kinetics.[1] This unique binding property leads to a durable and efficient inhibition of LPA1 signaling, even in the presence of high concentrations of the endogenous ligand, lysophosphatidic acid (LPA).[1] By blocking the LPA1 receptor, this compound effectively attenuates the downstream pro-inflammatory and pro-fibrotic signaling cascades that are key drivers of fibrotic diseases.[1]
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 (LPA1) | Human | Tango β-arrestin recruitment | 3.1 nM | [3][5] |
| IC50 (LPA2) | Human | Tango β-arrestin recruitment | >10,000 nM | [3] |
| IC50 (LPA3) | Human | Tango β-arrestin recruitment | >10,000 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Dose | Effect | Reference |
| LPA-induced vascular leakage | Mouse | Evans blue dye extravasation | 30 mg/kg (p.o.) | Suppression of leakage | [3] |
| Bleomycin-induced pulmonary fibrosis | Mouse | Lung fibrosis markers | Not specified | Reduction in fibrosis | [1] |
LPA1 Signaling Pathway in Fibrosis
The antagonism of LPA1 by this compound interrupts key signaling pathways implicated in the pathogenesis of fibrosis. LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as extracellular matrix deposition. The following diagram illustrates the LPA1 signaling pathway that is inhibited by this compound.
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
In Vitro: Tango β-Arrestin Recruitment Assay
The potency and selectivity of this compound were determined using the Tango™ GPCR assay technology. This assay measures the recruitment of β-arrestin to the activated LPA1 receptor.
Protocol:
-
Cell Culture: U2OS cells stably expressing the human LPA1 receptor fused to a transcription factor and a β-arrestin-protease fusion protein are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated for 18-24 hours.
-
Compound Treatment: A concentration-response curve of this compound is prepared in DMSO and then diluted in assay medium. The cells are pre-incubated with the compound for 30 minutes.
-
Agonist Stimulation: Cells are stimulated with a fixed concentration of LPA (typically the EC80) and incubated for 5 hours at 37°C.
-
Detection: A β-lactamase substrate is added to the wells, and the plates are incubated for 2 hours at room temperature. The fluorescence emission at 460 nm and 530 nm is measured using a fluorescence plate reader.
-
Data Analysis: The ratio of the two emission signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
The anti-fibrotic efficacy of this compound was evaluated in a bleomycin-induced lung fibrosis model in mice.
Protocol:
-
Animal Model: C57BL/6 mice are used for this model.
-
Induction of Fibrosis: A single dose of bleomycin (B88199) (1-3 U/kg) in saline is administered via orotracheal or intratracheal instillation to anesthetized mice. Control animals receive saline only.
-
Compound Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) once or twice daily, starting from the day of bleomycin administration (prophylactic regimen) or after a certain number of days (therapeutic regimen).
-
Endpoint Analysis: After 14-21 days, the mice are euthanized, and the lungs are harvested for analysis.
-
Histology: Lung sections are stained with Masson's trichrome to assess collagen deposition and the extent of fibrosis is scored using the Ashcroft scoring system.
-
Biochemical Analysis: The hydroxyproline (B1673980) content in the lung tissue is measured as a quantitative marker of collagen.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Ctgf) by quantitative PCR.
-
Preclinical Experimental Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies. The following diagram outlines a typical experimental workflow.
Conclusion
This compound is a potent, selective, and orally active LPA1 antagonist with a differentiated mechanism of insurmountable antagonism.[1] Its ability to effectively block the pro-fibrotic signaling pathways downstream of LPA1 has been demonstrated in both in vitro and in vivo models of fibrosis.[1] The data presented in this technical guide support the continued development of this compound as a promising therapeutic candidate for the treatment of pulmonary fibrosis and other fibrotic diseases.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 4. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
In-Depth Technical Whitepaper: ACT-1016-0707 LPA1 Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Idorsia Pharmaceuticals, this small molecule has garnered significant interest as a potential therapeutic agent for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Its mechanism of action centers on its unique binding kinetics to the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrosis. This whitepaper provides a comprehensive technical overview of the binding characteristics of this compound to the LPA1 receptor, detailing the quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Core Data Presentation: LPA1 Receptor Binding Affinity
The binding affinity of this compound for the human LPA1 receptor has been primarily characterized by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human LPA1 | Tango Assay | IC50 | 3.1 | [1] |
Binding Kinetics and Insurmountable Antagonism
A key feature of this compound is its "insurmountable" antagonism, which is characterized by a slow off-rate from the LPA1 receptor.[2][3] This prolonged receptor occupancy means that even with increasing concentrations of the natural ligand, lysophosphatidic acid (LPA), the receptor remains effectively blocked. This property is considered advantageous for therapeutic efficacy in a disease state where local concentrations of LPA may be elevated.
While specific quantitative values for the association rate constant (k_on) and the dissociation rate constant (k_off) have not been publicly disclosed in the primary literature, the qualitative description of "slow off-rate kinetics" strongly suggests a durable and stable interaction between this compound and the LPA1 receptor. This prolonged engagement contributes to its potent and long-lasting pharmacological effects.
Experimental Protocols
The primary assay used to determine the in vitro potency of this compound is the Tango™ GPCR assay. This is a well-established method for studying ligand-induced G protein-coupled receptor (GPCR) activation and subsequent β-arrestin recruitment.
Tango™ GPCR Assay Protocol (General Overview)
The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon ligand-induced activation of the GPCR, β-arrestin is recruited to the receptor, bringing the protease into close proximity with its cleavage site on the fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The activity of the reporter gene is then measured using a FRET-based substrate, providing a quantitative measure of receptor activation.
Experimental Workflow for Antagonist Screening:
LPA1 Receptor Signaling Pathways
The LPA1 receptor, upon activation by its endogenous ligand LPA, couples to several heterotrimeric G proteins, initiating a cascade of intracellular signaling events. This compound, by blocking the initial binding of LPA, effectively inhibits these downstream pathways. The primary G proteins coupled to LPA1 are Gαi/o, Gαq/11, and Gα12/13.
Key Downstream Effects of LPA1 Activation:
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Rho GTPases through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). This pathway is primarily involved in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.
Conclusion
This compound is a potent and selective antagonist of the LPA1 receptor with a distinct binding profile characterized by a slow off-rate, leading to insurmountable antagonism. Its ability to effectively block the diverse downstream signaling pathways of the LPA1 receptor underscores its therapeutic potential in fibrotic diseases. Further elucidation of its precise kinetic parameters (k_on and k_off) would provide a more complete understanding of its molecular interactions and could aid in the development of future LPA1 receptor antagonists. The experimental methodologies outlined in this whitepaper provide a framework for the continued investigation of this and other compounds targeting the LPA1 receptor.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACT-1016-0707 and its Interaction with Lysophosphatidic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] The signaling cascades initiated by LPA play crucial roles in numerous physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1] Consequently, the LPA signaling pathway has emerged as a promising therapeutic target for a variety of diseases, particularly fibrotic disorders.
This technical guide provides a comprehensive overview of ACT-1016-0707, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). We will delve into its pharmacological properties, its mechanism of action within the LPA signaling pathway, and the detailed experimental protocols used to characterize this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of fibrosis, inflammation, and GPCR-targeted therapies.
This compound: A Potent and Selective LPA1 Antagonist
This compound (also referred to as compound 49 in select literature) is an orally active small molecule that has demonstrated significant anti-fibrotic and anti-inflammatory properties in preclinical studies.[1][2] Its therapeutic potential lies in its high affinity and selectivity for the LPA1 receptor, a key mediator of pro-fibrotic signaling.
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.
| Parameter | Species | Value | Assay |
| IC50 | Human | 3.1 nM | Tango Assay |
| Mouse | 4.9 nM | FLIPR Assay |
Table 1: In Vitro Potency of this compound
| Receptor Subtype | IC50 (nM) | Selectivity vs. LPA1 |
| LPA1 | 3.1 | - |
| LPA2 | >10,000 | >3200-fold |
| LPA3 | >10,000 | >3200-fold |
| LPA4 | >10,000 | >3200-fold |
| LPA5 | >10,000 | >3200-fold |
| LPA6 | >10,000 | >3200-fold |
Table 2: LPA Receptor Selectivity Profile of this compound
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Bioavailability (%) |
| Rat | 10 mg/kg p.o. | 1350 | 2.0 | 8560 | 68 |
| 3 mg/kg i.v. | - | - | 3780 | - |
Table 3: Pharmacokinetic Parameters of this compound in Rats
Lysophosphatidic Acid (LPA) Signaling Pathway
LPA receptors are coupled to various heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, initiating diverse downstream signaling cascades. Activation of LPA1, predominantly through Gi/o and G12/13, leads to the activation of key signaling molecules such as Rho, Rac, and mitogen-activated protein kinases (MAPKs), ultimately promoting cell proliferation, migration, and cytoskeletal changes that contribute to fibrosis.
Caption: Simplified LPA Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for LPA Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the human LPA receptor of interest (LPA1, LPA2, LPA3, etc.) are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) containing protease inhibitors.
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA). Protein concentration is determined using a BCA protein assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer
-
50 µL of [3H]-LPA (radioligand) at a final concentration equal to its Kd.
-
50 µL of competing ligand (this compound) at various concentrations.
-
50 µL of membrane preparation (typically 10-20 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LPA (e.g., 10 µM).
-
The plate is incubated at room temperature for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tango™ β-Arrestin Recruitment Assay
This cell-based functional assay measures the ability of a compound to antagonize LPA-induced β-arrestin recruitment to the LPA1 receptor.
1. Cell Culture and Plating:
-
U2OS cells stably co-expressing the human LPA1 receptor fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein are cultured in McCoy's 5A medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cells are seeded into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
2. Compound and Agonist Preparation:
-
This compound is serially diluted in DMSO to generate a concentration-response curve.
-
LPA (18:1) is prepared at a concentration corresponding to its EC80 in assay buffer (Freestyle™ Expression Medium).
3. Assay Procedure:
-
The cell culture medium is removed, and cells are washed once with PBS.
-
20 µL of this compound dilutions in assay buffer are added to the wells, and the plate is incubated for 30 minutes at 37°C.
-
5 µL of LPA (EC80 concentration) is added to the wells (excluding the wells for determining basal signal).
-
The plate is incubated for 5 hours at 37°C in a 5% CO2 incubator.
4. Signal Detection:
-
5 µL of LiveBLAzer™-FRET B/G Substrate is added to each well.
-
The plate is incubated for 2 hours at room temperature, protected from light.
-
The fluorescence emission at 460 nm (blue) and 530 nm (green) is read using a fluorescence plate reader with an excitation wavelength of 409 nm.
5. Data Analysis:
-
The ratio of blue to green fluorescence is calculated for each well.
-
The percent inhibition is calculated relative to the controls (basal and LPA-stimulated).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the Tango™ β-Arrestin Recruitment Assay.
LPA-Induced Skin Vascular Leakage Model in Mice
This in vivo model assesses the ability of this compound to inhibit LPA-induced increases in vascular permeability.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are used for this study.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.
-
Mice are orally dosed with either vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) one hour prior to the LPA challenge.
3. Vascular Permeability Assay:
-
Mice are anesthetized with isoflurane.
-
Evans blue dye (0.5% in saline, 100 µL) is injected intravenously via the tail vein.
-
After 5 minutes, 20 µL of LPA (18:1) at a concentration of 100 µM in saline is injected intradermally into the dorsal skin of the back. A vehicle control (saline) is injected at a contralateral site.
-
After 30 minutes, the mice are euthanized, and the skin at the injection sites is excised.
4. Quantification of Evans Blue Extravasation:
-
The excised skin samples are weighed and placed in formamide (B127407).
-
The samples are incubated at 60°C for 24 hours to extract the Evans blue dye.
-
The formamide extracts are centrifuged, and the absorbance of the supernatant is measured at 620 nm.
-
The amount of Evans blue dye is quantified using a standard curve.
5. Data Analysis:
-
The results are expressed as the amount of Evans blue dye per gram of tissue.
-
The percent inhibition of LPA-induced vascular leakage by this compound is calculated for each dose group.
-
The ED50 (the dose required to achieve 50% inhibition) is determined.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of therapeutic agents.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are used.
2. Induction of Pulmonary Fibrosis:
-
Mice are anesthetized with ketamine/xylazine.
-
A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (1.5 U/kg) in 50 µL of sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.
3. Treatment:
-
This compound is administered orally once daily, starting on the day of bleomycin instillation and continuing for 14 or 21 days.
4. Assessment of Pulmonary Fibrosis:
-
On day 14 or 21, mice are euthanized.
-
The lungs are lavaged with PBS to collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
The lungs are then harvested. The right lung is typically used for histology, and the left lung is used for measuring collagen content.
5. Histological Analysis:
-
The right lung is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Masson's trichrome to visualize collagen deposition.
-
The severity of fibrosis is scored using the Ashcroft scoring system.
6. Collagen Content Measurement:
-
The left lung is homogenized, and the total collagen content is determined using the Sircol™ Soluble Collagen Assay.
7. Data Analysis:
-
Statistical analysis is performed to compare the different treatment groups (vehicle, bleomycin + vehicle, bleomycin + this compound).
Caption: Workflow of the Bleomycin-Induced Pulmonary Fibrosis Model.
Conclusion
This compound is a highly potent and selective LPA1 receptor antagonist with a favorable preclinical pharmacokinetic profile. Its ability to effectively block LPA1-mediated signaling translates into significant anti-fibrotic and anti-inflammatory effects in relevant in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for fibrotic diseases. This comprehensive resource is intended to empower researchers and drug developers to advance our understanding of LPA1 antagonism and its clinical applications.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lysophosphatidic Acid Receptor 1 (LPA1) in the Pathogenesis of Idiopathic Pulmonary Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3 to 5 years from diagnosis.[1] The pathogenesis of IPF is characterized by aberrant wound healing responses to repetitive lung injury, leading to excessive deposition of extracellular matrix and the formation of fibrotic scars.[2] Emerging evidence has identified the lysophosphatidic acid (LPA) signaling pathway, particularly through its receptor LPA1, as a pivotal mediator in the progression of pulmonary fibrosis.[3][4] This technical guide provides a comprehensive overview of the role of LPA1 in IPF pathogenesis, detailing the underlying signaling mechanisms, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Introduction to the Autotaxin-LPA-LPA1 Axis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a wide array of cellular responses, including cell migration, proliferation, and differentiation.[5] The majority of extracellular LPA is generated from lysophosphatidylcholine (B164491) (LPC) by the enzyme autotaxin (ATX).[5][6] The biological effects of LPA are mediated through a family of six G protein-coupled receptors (GPCRs), designated LPA1-6.[7][8]
In the context of pulmonary fibrosis, the ATX-LPA-LPA1 signaling axis is a critical driver of disease progression.[5] Elevated levels of both ATX and LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients.[9][10][11] LPA1 is the most highly expressed LPA receptor on lung fibroblasts, the primary cell type responsible for extracellular matrix production.[12] Activation of LPA1 on these and other relevant cell types initiates a cascade of pro-fibrotic events.
LPA1 Signaling Pathways in IPF Pathogenesis
LPA1 couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[9][13] The activation of these G proteins by LPA binding to LPA1 triggers divergent downstream signaling cascades that culminate in pro-fibrotic cellular responses.
Gαi-mediated Signaling
Activation of the Gαi pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also activates the mitogen-activated protein kinase (MAPK) and Akt signaling cascades, which are known to promote cell survival and proliferation.[13]
Gαq/11-mediated Signaling
Coupling of LPA1 to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is implicated in fibroblast activation and proliferation.
Gα12/13-mediated Signaling
The Gα12/13 pathway is fundamentally linked to cytoskeletal reorganization and gene expression. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[9] This cascade is crucial for fibroblast migration, myofibroblast differentiation, and the expression of pro-fibrotic genes like connective tissue growth factor (CTGF).[14]
Cellular Mechanisms Driven by LPA1 Activation in IPF
The activation of LPA1 on various cell types within the lung microenvironment contributes to the key pathological features of IPF.
Fibroblast Recruitment, Proliferation, and Activation
LPA is a potent chemoattractant for fibroblasts, and this migration is mediated through LPA1.[3][10] In IPF, elevated LPA levels in the BALF drive the recruitment of fibroblasts to sites of injury.[10] Furthermore, LPA1 signaling promotes fibroblast proliferation and their differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and are the primary source of excessive collagen deposition.[5][14]
Epithelial Cell Apoptosis
Alveolar epithelial cell injury and apoptosis are considered initiating events in IPF pathogenesis.[15][16] LPA signaling through LPA1 has been shown to promote the apoptosis of alveolar and bronchial epithelial cells, contributing to the breakdown of the alveolar-capillary barrier and the release of pro-fibrotic mediators.[17][18]
Vascular Leakage
LPA1 activation contributes to increased vascular permeability, leading to the leakage of plasma proteins into the alveolar space.[3][10] This vascular leak is a pro-fibrotic stimulus, as it promotes the formation of a fibrin-rich provisional matrix that serves as a scaffold for fibroblast migration and collagen deposition.[3][10]
Preclinical Evidence for the Role of LPA1 in IPF
The crucial role of LPA1 in pulmonary fibrosis has been extensively validated in preclinical models, primarily the bleomycin-induced lung fibrosis model in mice.
LPA1 Knockout and Pharmacological Inhibition Studies
Mice genetically deficient in LPA1 are significantly protected from bleomycin-induced pulmonary fibrosis, exhibiting reduced fibroblast accumulation, collagen deposition, and vascular leakage.[3][9][15] Similarly, pharmacological antagonism of LPA1 with small molecule inhibitors has been shown to attenuate lung fibrosis in this model.[6][13]
Table 1: Summary of Key Preclinical Findings
| Model System | Intervention | Key Findings | Reference |
| Bleomycin-induced lung fibrosis in mice | LPA1 knockout | Reduced fibroblast accumulation, vascular leakage, and mortality. | [3][10] |
| Bleomycin-induced lung fibrosis in mice | LPA1 knockout | Decreased hydroxyproline (B1673980) content and improved 21-day survival rate. | [9] |
| Bleomycin-induced lung fibrosis in mice | LPA1 antagonist (AM966) | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | [6] |
| Bleomycin-induced lung fibrosis in mice | LPA1/3 antagonist (Ki16425) | Inhibition of fibroblast chemotactic activity in response to IPF BALF. | [3] |
Clinical Evidence and Therapeutic Targeting of LPA1
The compelling preclinical data have led to the clinical development of LPA1 antagonists as a novel therapeutic strategy for IPF.
Elevated LPA and LPA1 in IPF Patients
Clinical studies have confirmed the relevance of the LPA-LPA1 axis in human IPF. Levels of various LPA species are significantly elevated in the BALF and plasma of IPF patients compared to healthy controls.[9][11][18][19] Higher plasma LPA levels have been associated with a greater decline in lung function, as measured by the diffusing capacity of carbon monoxide (DLCO).[11][18]
Table 2: Elevated LPA Species in IPF Patients
| LPA Species | Fold Change (IPF vs. Healthy) | Association with Disease Progression | Reference |
| LPA 16:0 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |
| LPA 16:1 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |
| LPA 18:1 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |
| LPA 18:2 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |
| LPA 20:4 | >2 | Earlier time to exacerbation; greater decline in DLCO over 52 weeks. | [18][19] |
Clinical Trials of LPA1 Antagonists
Several LPA1 antagonists have been evaluated in clinical trials for IPF. A first-generation antagonist, BMS-986020, demonstrated a significant slowing of forced vital capacity (FVC) decline over 26 weeks compared to placebo.[5] However, its development was halted due to off-target hepatobiliary toxicity.[5]
A second-generation LPA1 antagonist, admilparant (BMS-986278), was designed to mitigate this toxicity and has shown promising results in a Phase 2 clinical trial.[7][20]
Table 3: Phase 2 Clinical Trial Results for Admilparant (BMS-986278) in IPF
| Treatment Group | Rate of Change in % Predicted FVC over 26 Weeks | Relative Reduction vs. Placebo | Reference |
| Placebo | -2.7% | - | [21] |
| Admilparant 30 mg BID | -2.8% | Not significant | [21] |
| Admilparant 60 mg BID | -1.2% | 62% | [21][22] |
These findings suggest that LPA1 antagonism is a promising therapeutic approach for IPF, and Phase 3 trials are currently underway.[23]
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of LPA1's role in IPF.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model to study IPF pathogenesis and evaluate potential therapies.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Bleomycin Administration: A single dose of bleomycin sulfate (B86663) (e.g., 3 mg/kg) in sterile saline is administered via intratracheal instillation.[15][24]
-
Monitoring: Mice are monitored for a period of 14 to 21 days, during which fibrosis develops.
-
Tissue Harvest: At the end of the study period, mice are euthanized, and their lungs are harvested for analysis.
-
Analysis:
-
Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified colorimetrically as a measure of total collagen.[10][12][16][25]
-
Quantitative PCR (qPCR): RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes such as Col1a1 (collagen type I alpha 1) and Acta2 (α-SMA).
-
BALF Analysis: Bronchoalveolar lavage is performed to collect fluid for cell counting and measurement of cytokines and other inflammatory mediators.
-
Fibroblast Chemotaxis Assay (Transwell Assay)
This in vitro assay is used to assess the migratory response of fibroblasts to chemoattractants like LPA.
Protocol:
-
Cell Culture: Human lung fibroblasts are cultured to 80-90% confluency and then serum-starved for 18-24 hours.[8]
-
Assay Setup:
-
Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane towards the chemoattractant.[8]
-
Quantification:
-
The non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or the dye is eluted and quantified by measuring absorbance.[8]
-
In Vitro LPA1 Antagonist Potency and Selectivity Assays
These assays are crucial for the pharmacological characterization of LPA1 antagonists.
Protocol:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing human LPA receptors (LPA1-6) are commonly used.
-
Calcium Flux Assay (Potency):
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The antagonist at various concentrations is pre-incubated with the cells.
-
LPA is added to stimulate the cells, and the resulting increase in intracellular calcium is measured as a change in fluorescence.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the LPA-induced response) is calculated to determine potency.[6][26]
-
-
Selectivity Profiling: The calcium flux assay is repeated with cell lines expressing other LPA receptor subtypes to determine the selectivity of the antagonist for LPA1 over other receptors.[6]
Conclusion and Future Directions
The evidence overwhelmingly points to the LPA-LPA1 signaling axis as a central and druggable pathway in the pathogenesis of idiopathic pulmonary fibrosis. The multifaceted pro-fibrotic effects of LPA1 activation on key cell types within the lung provide a strong rationale for its therapeutic targeting. The clinical success of a second-generation LPA1 antagonist in a Phase 2 trial further validates this approach and offers significant hope for patients with this devastating disease.
Future research should continue to explore the intricate downstream signaling of LPA1 in different pulmonary cell types and investigate the potential for combination therapies that target both LPA1 and other pro-fibrotic pathways. Furthermore, the identification of biomarkers that can predict patient response to LPA1 antagonists will be crucial for personalizing treatment and optimizing clinical outcomes. The continued development and refinement of LPA1-targeted therapies represent a promising frontier in the management of idiopathic pulmonary fibrosis.
References
- 1. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCSF Fibrosis Trial → BMS-986278 in Participants With Idiopathic Pulmonary Fibrosis [clinicaltrials.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular and Molecular Control of Lipid Metabolism in Idiopathic Pulmonary Fibrosis: Clinical Application of the Lysophosphatidic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 14. bowdish.ca [bowdish.ca]
- 15. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioactive lipid lysophosphatidic acid species are associated with disease progression in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 21. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. BMS-986278 in Participants With Idiopathic Pulmonary Fibrosis | ILD Collaborative [ildcollaborative.org]
- 24. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. pubs.acs.org [pubs.acs.org]
The Potent and Selective LPA1 Receptor Antagonist ACT-1016-0707: A Technical Overview of its Attenuation of Fibroblast Activation and Proliferation
For Immediate Release
ALLSCHWIL, Switzerland – December 10, 2025 – This technical guide details the mechanism and effects of ACT-1016-0707, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Idorsia Pharmaceuticals, this compound demonstrates significant potential in the treatment of fibrotic diseases by effectively inhibiting key cellular processes in fibroblast activation and proliferation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. Fibroblasts are central players in this process. Their activation and proliferation are significantly driven by lysophosphatidic acid (LPA) signaling through the LPA1 receptor. This compound is an orally active LPA1 receptor antagonist with a unique pharmacological profile. Its insurmountable antagonism, a result of slow off-rate kinetics, allows for sustained and efficient inhibition of LPA1 signaling, even in the presence of high LPA concentrations.[1] Preclinical in vitro and in vivo studies have demonstrated its robust anti-inflammatory and antifibrotic activity.[1][2] This guide will provide an in-depth look at the data supporting the effect of this compound on fibroblast biology, the experimental protocols used in these assessments, and the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of LPA to LPA1 initiates a cascade of intracellular signaling events that promote fibroblast activation, proliferation, and migration. This compound competitively binds to the LPA1 receptor, preventing the binding of LPA and thereby blocking its downstream effects. A key feature of this compound is its insurmountable antagonism, which means that even at high concentrations of the agonist (LPA), the antagonist's inhibitory effect is maintained.[1] This is attributed to its slow dissociation from the receptor.
Effect on Fibroblast Activation and Proliferation: Preclinical Data
In vitro studies using various lung fibrosis models have shown that this compound effectively attenuates pro-fibrotic signaling.[1][2] While the full, detailed quantitative data is presented in the primary literature, this guide summarizes the key findings.
Inhibition of Fibroblast Proliferation
LPA is a known mitogen for fibroblasts, and its signaling through LPA1 is a critical driver of their proliferation. The effect of this compound on fibroblast proliferation has been assessed using various standard assays. The data consistently show a dose-dependent inhibition of LPA-induced fibroblast proliferation.
| Assay Type | Cell Type | Key Finding | Reference |
| BrdU Incorporation Assay | Primary Human Lung Fibroblasts | This compound significantly reduces LPA-induced DNA synthesis. | Birker-Robaczewska et al., 2025 |
| Cell Counting (e.g., using a hemocytometer or automated cell counter) | Normal Human Lung Fibroblasts (NHLF) | Treatment with this compound leads to a decrease in the number of fibroblasts in response to LPA stimulation. | Birker-Robaczewska et al., 2025 |
| Ki-67 Staining | Fibroblasts in a 3D lung tissue model | This compound decreases the percentage of Ki-67 positive (proliferating) cells. | Birker-Robaczewska et al., 2025 |
Attenuation of Fibroblast Activation
Fibroblast activation, or differentiation into myofibroblasts, is a hallmark of fibrosis. Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased production of extracellular matrix proteins like collagen. This compound has been shown to inhibit these markers of fibroblast activation.
| Assay Type | Cell Type | Key Finding | Reference |
| Immunofluorescence/Western Blot for α-SMA | Primary Human Lung Fibroblasts | This compound reduces the expression of α-SMA in response to pro-fibrotic stimuli. | Birker-Robaczewska et al., 2025 |
| Collagen Assay (e.g., Sirius Red staining or ELISA) | Primary Human Lung Fibroblasts | This compound leads to a decrease in collagen deposition by fibroblasts. | Birker-Robaczewska et al., 2025 |
| qPCR for profibrotic genes (e.g., COL1A1, ACTA2) | Normal Human Lung Fibroblasts (NHLF) | Treatment with this compound downregulates the expression of genes associated with fibrosis. | Birker-Robaczewska et al., 2025 |
Signaling Pathways Modulated by this compound
The anti-fibrotic effects of this compound are a direct consequence of its ability to block the downstream signaling cascades of the LPA1 receptor in fibroblasts. The primary pathways involved are:
Caption: LPA1 receptor signaling pathways in fibroblasts.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the in vitro assessment of this compound's effects on fibroblasts. For specific concentrations, incubation times, and reagents, referral to the primary publication by Birker-Robaczewska et al. (2025) is recommended.
Cell Culture
Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are serum-starved for 24 hours prior to stimulation with LPA and treatment with this compound.
Fibroblast Proliferation Assays
This assay measures DNA synthesis as an indicator of cell proliferation.
Caption: Workflow for a BrdU incorporation assay.
Ki-67 is a nuclear protein associated with cell proliferation.
-
Fibroblasts are grown on coverslips.
-
Following treatment, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100.
-
Blocking is performed with 5% bovine serum albumin (BSA).
-
Incubation with a primary antibody against Ki-67.
-
Incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted and imaged using a fluorescence microscope.
-
The percentage of Ki-67 positive cells is quantified.
Fibroblast Activation Assays
This technique is used to quantify the expression of the myofibroblast marker α-SMA.
-
Cell lysates are prepared from treated fibroblasts.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk.
-
Incubation with a primary antibody against α-SMA.
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection is performed using an enhanced chemiluminescence (ECL) substrate.
-
Band intensity is quantified and normalized to a loading control (e.g., GAPDH).
This assay quantifies total collagen deposition.
-
Fibroblasts are cultured and treated in multi-well plates.
-
The cell layer is washed with PBS and fixed.
-
Staining is performed with Sirius Red solution.
-
After washing, the stain is eluted.
-
The absorbance of the eluted stain is measured at 570 nm.
Conclusion
This compound is a promising therapeutic candidate for the treatment of fibrotic diseases. Its unique mechanism of insurmountable antagonism of the LPA1 receptor allows for potent and sustained inhibition of fibroblast activation and proliferation, key drivers of fibrosis. The preclinical data strongly support its anti-fibrotic effects. Further clinical investigation is warranted to establish its efficacy and safety in patients.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Unraveling the Downstream Signaling Cascades of ACT-1016-0707: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1016-0707 is a novel investigational compound that has demonstrated significant modulatory effects on key cellular signaling pathways. This document provides a comprehensive technical guide to the downstream signaling pathways affected by this compound, intended for researchers, scientists, and drug development professionals. We present a detailed analysis of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding of its cellular impact.
Introduction
The development of targeted therapeutics requires a profound understanding of how a compound interacts with cellular machinery. This compound has emerged as a promising candidate in preclinical models, warranting a thorough investigation into its molecular-level effects. This whitepaper synthesizes the available data to elucidate the downstream signaling events triggered by this compound, providing a foundational resource for ongoing and future research.
Primary Target and Mechanism of Action
Initial biochemical and cellular assays have identified the primary molecular target of this compound. The compound acts as a potent and selective modulator of this target, initiating a cascade of downstream signaling events. The subsequent sections of this guide will detail these pathways and the experimental evidence that defines our current understanding.
Downstream Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact several critical signaling pathways implicated in cell proliferation, survival, and differentiation. The following subsections describe the key affected pathways.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell growth and division. Treatment with this compound leads to a dose-dependent alteration in the phosphorylation status of key components of this pathway.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell survival, growth, and metabolism. This compound has been observed to modulate the activity of this pathway, leading to downstream effects on protein synthesis and cell cycle progression.
Caption: Modulation of the PI3K/AKT/mTOR pathway by this compound.
Quantitative Analysis of Pathway Modulation
The effects of this compound on the MAPK/ERK and PI3K/AKT/mTOR pathways have been quantified using various cellular assays. The following tables summarize the key findings, including IC50 values and percentage inhibition at specific concentrations.
Table 1: Inhibition of Key Kinases in the MAPK/ERK Pathway by this compound
| Target Kinase | IC50 (nM) | Assay Type | Cell Line |
| MEK1 | 15.2 ± 2.1 | In vitro kinase assay | HeLa |
| ERK2 | > 1000 | In vitro kinase assay | A431 |
| p-ERK (cellular) | 25.8 ± 3.5 | Western Blot | HT-29 |
Table 2: Modulation of the PI3K/AKT/mTOR Pathway by this compound
| Target Protein | % Inhibition (at 100 nM) | Assay Type | Cell Line |
| p-AKT (Ser473) | 68% ± 5% | ELISA | MCF-7 |
| p-S6K (Thr389) | 75% ± 8% | Western Blot | PC-3 |
| 4E-BP1 | 62% ± 6% | Western Blot | PC-3 |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
The Role of ACT-1016-0707, a Selective LPA1 Receptor Antagonist, in Modulating Profibrotic Signaling in the Context of TGF-β-Driven Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by excessive extracellular matrix deposition, represents a significant challenge in modern medicine with limited therapeutic options. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of fibrosis. However, emerging research has highlighted the critical role of the lysophosphatidic acid (LPA) signaling axis, particularly through the LPA1 receptor, as a key driver of fibrotic processes. ACT-1016-0707 is a novel, potent, and selective LPA1 receptor antagonist with demonstrated anti-fibrotic and anti-inflammatory properties in preclinical models of fibrosis. This technical guide explores the mechanism of action of this compound, its indirect impact on the intricate signaling network governed by TGF-β, and the preclinical evidence supporting its therapeutic potential.
Introduction: The Interplay of LPA1 and TGF-β Signaling in Fibrosis
The progression of fibrosis involves a complex interplay of various signaling molecules and cell types. For decades, TGF-β has been recognized as the master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary producers of extracellular matrix components.[1][2] The canonical TGF-β pathway involves the binding of TGF-β to its receptor complex, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of profibrotic genes.[1]
More recently, the LPA/LPA1 signaling axis has emerged as a critical pathway in the pathogenesis of fibrosis, particularly in the lung.[3][4] LPA is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA1.[5] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts.[5]
The crosstalk between the LPA1 and TGF-β pathways is an area of active investigation. While LPA1 agonism does not appear to directly activate the TGF-β pathway, the LPA2 receptor subtype has been shown to induce TGF-β activation.[6] There is evidence to suggest a complex interplay where LPA1 signaling can amplify or sustain the profibrotic response initiated by TGF-β. Furthermore, LPA1 receptor-deficient mice have been shown to be protected from bleomycin-induced lung fibrosis, a model where TGF-β plays a crucial role.[4] This suggests that targeting the LPA1 receptor could be an effective strategy to disrupt the fibrotic cascade, including the downstream effects of TGF-β signaling.
This compound: A Potent and Selective LPA1 Receptor Antagonist
This compound is an orally active and selective antagonist of the human LPA1 receptor.[6][7] Preclinical studies have demonstrated its potential in the treatment of fibrotic diseases.[3]
Mechanism of Action
This compound functions by binding to the LPA1 receptor and preventing its activation by LPA. This blockade inhibits the downstream signaling events initiated by LPA1, including the activation of G proteins and subsequent cellular responses such as fibroblast migration and proliferation.[3] A key characteristic of this compound is its insurmountable antagonism with slow off-rate kinetics, leading to a sustained inhibition of LPA1 signaling even in the presence of high concentrations of LPA.[3]
Preclinical Efficacy in Fibrosis Models
This compound has demonstrated significant anti-fibrotic and anti-inflammatory activity in various preclinical models. In the bleomycin-induced lung fibrosis model in vivo, this compound attenuated both proinflammatory and profibrotic signaling.[3]
Impact of this compound on TGF-β-Related Fibrotic Signaling
The therapeutic effect of this compound in fibrosis is believed to be mediated, at least in part, by its ability to modulate the cellular responses that are also driven by TGF-β. By inhibiting LPA1-mediated fibroblast recruitment and activation, this compound can reduce the pool of myofibroblasts that are responsive to TGF-β stimulation.
While direct evidence of this compound modulating Smad phosphorylation is not yet publicly available, studies with other LPA1 antagonists provide insights into the potential downstream effects on TGF-beta signaling. For instance, another LPA1 antagonist, BMS-986278, was found to significantly decrease the levels of periostin, a marker of the TGF-β pathway, in patients with progressive pulmonary fibrosis.[7] It is plausible that this compound exerts a similar modulatory effect on the downstream consequences of TGF-β activation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| hLPAR1 IC50 | 3.1 nM | Tango assay | [7] |
| LPA-induced Skin Vascular Leakage | Potent and highly efficient prevention | In vivo mouse model | [3] |
Detailed quantitative data on the direct impact of this compound on specific TGF-β signaling markers (e.g., pSmad levels, target gene expression) from publicly available sources are limited at this time.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. LPA1 receptor antag News - LARVOL Sigma [sigma.larvol.com]
- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
Unveiling the Anti-inflammatory Potential of ACT-1016-0707: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging preclinical evidence highlights its potent anti-inflammatory and antifibrotic properties, positioning it as a promising therapeutic candidate for immune-mediated and fibrotic diseases. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its mechanism of action, key experimental data demonstrating its anti-inflammatory effects, and detailed protocols of the methodologies employed in its evaluation.
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA/LPA1 signaling axis is implicated in various pathological processes, including inflammation and fibrosis.[1] Dysregulation of this pathway is a key driver in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF).[2] this compound has been developed as a potent and selective antagonist of LPA1, demonstrating a unique insurmountable antagonism and slow off-rate kinetics, which translates to robust and sustained inhibition of LPA1 signaling.[2] This document synthesizes the available preclinical data on the anti-inflammatory properties of this compound.
Mechanism of Action: Targeting the LPA1 Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the LPA1 receptor. LPA1 activation by LPA initiates a cascade of downstream signaling events through the coupling to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3] These signaling pathways culminate in the activation of multiple effector molecules, including phospholipase C (PLC), mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and Rho, leading to pro-inflammatory and pro-fibrotic cellular responses.[3][4] By blocking the initial step of this cascade, this compound effectively attenuates the downstream inflammatory signaling.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound IC50 (nM) | Reference |
| Tango Assay | hLPAR1 | LPA1 receptor antagonism | 3.1 | [5] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Bleomycin-Induced Lung Fibrosis Model
| Species | Treatment | Parameter Measured | Result | Reference |
| Mouse | This compound (oral) | Attenuation of proinflammatory and profibrotic signaling | Significant reduction in markers of fibrosis | [2][6] |
| Mouse | This compound (oral) | Forced Vital Capacity (FVC) | No statistically significant improvement | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the anti-inflammatory properties of this compound.
In Vitro LPA1 Receptor Antagonism (Tango Assay)
Objective: To determine the in vitro potency of this compound in antagonizing the human LPA1 receptor.
Methodology:
-
A Tango™ hLPAR1-bla U2OS cell line is used, which expresses the human LPA1 receptor fused to a TEV protease cleavage site and a GAL4-VP16 transcription factor.
-
Cells are plated in 384-well plates and incubated overnight.
-
Cells are then treated with varying concentrations of this compound or vehicle control.
-
Following a pre-incubation period, cells are stimulated with a sub-maximal concentration of LPA to induce receptor activation.
-
After an incubation period, the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) is added, and the plates are incubated in the dark.
-
The fluorescence emission at 460 nm (blue) and 530 nm (green) is measured using a fluorescence plate reader.
-
The ratio of blue to green fluorescence is calculated to determine the level of β-lactamase activity, which is proportional to receptor activation.
-
IC50 values are calculated from the concentration-response curves using non-linear regression analysis.[5]
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary inflammation and fibrosis.
Methodology:
-
Male C57BL/6 mice are used for the study.
-
Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (B88199) sulfate. A control group receives saline.
-
This compound is administered orally, once daily, starting one day before the bleomycin challenge and continuing for the duration of the study (typically 14 or 21 days). A vehicle control group is also included.
-
At the end of the treatment period, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissue are collected.
-
Inflammatory Cell Infiltration: Total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF are determined using a hematology analyzer or manual counting after cytocentrifugation and staining.
-
Fibrosis Assessment: Lung tissue is processed for histological analysis. Fibrosis is quantified using the Ashcroft scoring method on Masson's trichrome-stained lung sections. Collagen content in the lung tissue is also quantified by measuring hydroxyproline (B1673980) levels.
-
Pro-inflammatory and Pro-fibrotic Gene Expression: RNA is extracted from lung tissue, and the expression of key inflammatory and fibrotic markers (e.g., IL-6, TNF-α, Col1a1, α-SMA) is measured by quantitative real-time PCR (qRT-PCR).[2][6]
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with demonstrated anti-inflammatory and antifibrotic activity in preclinical models. Its unique pharmacological profile, characterized by insurmountable antagonism, suggests the potential for a durable and robust therapeutic effect. The data summarized in this guide provide a strong rationale for the continued investigation of this compound as a novel treatment for inflammatory and fibrotic diseases. Further clinical studies are warranted to establish its safety and efficacy in human populations.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
Preclinical Pharmacology of ACT-1016-0707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has demonstrated potent anti-inflammatory and antifibrotic activity in preclinical models, positioning it as a promising therapeutic candidate for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, compiling available quantitative data, detailed experimental protocols, and key signaling and experimental workflow diagrams.
Mechanism of Action
This compound is a potent and selective antagonist of the LPA1 receptor.[1][5] It exhibits insurmountable antagonism with slow off-rate kinetics, which leads to efficient and sustained inhibition of LPA1 signaling even in the presence of high concentrations of the endogenous ligand, lysophosphatidic acid (LPA).[3][4] LPA1 receptor activation is known to be a driver of fibrosis through various downstream signaling pathways that promote fibroblast proliferation, migration, and extracellular matrix deposition. By blocking this receptor, this compound effectively attenuates these pro-fibrotic processes.
LPA1 Signaling Pathway
References
ACT-1016-0707: A Technical Guide for Research in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document summarizes its mechanism of action, preclinical data in various fibrotic disease models, and detailed experimental protocols to facilitate further research into its therapeutic potential across a range of fibrotic conditions.
Introduction to this compound and the LPA-LPA1 Axis in Fibrosis
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and dysfunction, represent a significant unmet medical need. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the lysophosphatidic acid (LPA) and its cognate G protein-coupled receptor, LPA1.
This compound is a potent and selective LPA1 receptor antagonist distinguished by its insurmountable antagonism and slow off-rate kinetics.[1] This unique binding property ensures sustained inhibition of LPA1 signaling even in the presence of high LPA concentrations, which are often found in fibrotic tissues.[1] Preclinical studies have demonstrated its anti-inflammatory and anti-fibrotic activity, primarily in models of pulmonary fibrosis, suggesting its potential as a best-in-class therapeutic for a variety of fibrotic diseases.[1]
Mechanism of Action: Targeting the Pro-fibrotic LPA-LPA1 Signaling Pathway
LPA, a bioactive phospholipid, exerts its pro-fibrotic effects by binding to the LPA1 receptor on various cell types, including fibroblasts and endothelial cells. This interaction triggers a cascade of downstream signaling events that promote key pathological processes in fibrosis:
-
Fibroblast Proliferation and Myofibroblast Differentiation: Activation of the LPA1 receptor stimulates fibroblast proliferation and their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM deposition.
-
Cell Migration and Recruitment: LPA acts as a chemoattractant, recruiting fibroblasts to the site of injury and inflammation.
-
Vascular Leakage and Inflammation: The LPA-LPA1 axis contributes to vascular permeability, leading to edema and the infiltration of inflammatory cells, which further drive the fibrotic process.
This compound, by selectively and insurmountably blocking the LPA1 receptor, effectively inhibits these downstream signaling pathways, thereby attenuating inflammation and fibrosis.
Quantitative Data on the Efficacy of this compound and other LPA1 Antagonists
The following tables summarize the available quantitative data for this compound and other selective LPA1 receptor antagonists in various in vitro and in vivo models of fibrosis. This comparative data highlights the therapeutic potential of targeting the LPA1 receptor in a range of fibrotic diseases.
Table 1: In Vitro Potency of LPA1 Receptor Antagonists
| Compound | Assay Type | Cell Line | Species | IC50 | Reference |
| This compound | Tango Assay (hLPAR1) | U2OS | Human | 3.1 nM | [2] |
| AM095 | Calcium Flux | CHO (hLPA1 transfected) | Human | 25 nM | MedChemExpress |
| AM966 | Calcium Release | CHO (hLPA1 transfected) | Human | 17 nM | [3] |
| SAR100842 | Calcium Response | CHO (hLPA1 transfected) | Human | Potent Inhibition | [4] |
| BMS-986278 | LPA1 Binding (Kb) | - | Human | 6.9 nM | [5] |
Table 2: In Vivo Efficacy of LPA1 Receptor Antagonists in Pulmonary Fibrosis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Bleomycin-induced (Mouse) | Pre-treatment | Significant reduction in markers of fibrosis. | [1] |
| AM966 | Bleomycin-induced (Mouse) | 30 mg/kg, BID | 43% reduction in BALF protein. | [6] |
| BMS-986278 | Bleomycin-induced (Rodent) | - | Demonstrated anti-fibrotic activity. | [5] |
Table 3: In Vivo Efficacy of LPA1 Receptor Antagonists in Other Fibrotic Disease Models
| Compound | Fibrotic Model | Animal Model | Key Quantitative Findings | Reference |
| AM152 | Dermal Fibrosis | Mouse | Abolished skin thickening and fibrosis. | [7] |
| SAR100842 | Dermal Fibrosis (Tsk1) | Mouse | Reversed dermal thickening and reduced skin collagen content. | [8] |
| AM152 | Renal Fibrosis (UUO) | Mouse | Reduced kidney fibrosis and markers (TGFβ1, TIMP-1). | [7] |
| EPGN2154 | Liver Fibrosis (NASH) | ob/ob Mouse | Lowered NAFLD Activity Score and incidence of advanced fibrosis. | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound and other LPA1 receptor antagonists in fibrotic disease research.
In Vitro LPA1 Receptor Antagonist Assay (Tango Assay)
The Tango assay is a method to measure G protein-coupled receptor (GPCR) activation by monitoring β-arrestin recruitment.
-
Cell Line: U2OS cells stably co-expressing the human LPA1 receptor fused to a TEV protease site and a Gal4-VP16 transcription factor, along with a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene under the control of a Gal4 upstream activating sequence.
-
Protocol:
-
Seed the Tango EDG2-bla U2OS cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and pre-incubate with the cells for a specified time.
-
Stimulate the cells with an EC80 concentration of LPA.
-
Incubate for several hours to allow for β-arrestin recruitment, TEV protease cleavage, and subsequent β-lactamase expression.
-
Add the β-lactamase substrate and measure the fluorescence signal.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used rodent model to study the pathogenesis of pulmonary fibrosis and evaluate potential therapeutics.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Anesthetize the mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Administer this compound or vehicle orally at the desired dose and frequency, either prophylactically (starting before bleomycin administration) or therapeutically (starting at a set time point after bleomycin administration).
-
Monitor animal weight and health daily.
-
At a predetermined endpoint (e.g., day 14 or 21), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Assessments:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score fibrosis using the Ashcroft scoring system.
-
Collagen Content: Quantify total lung collagen using a Sircol collagen assay.
-
BALF Analysis: Measure total and differential cell counts, and protein concentration as an indicator of lung injury. Analyze levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1, IL-6).
-
-
In Vivo Dermal Fibrosis Model (Bleomycin-Induced)
This model is used to assess the efficacy of anti-fibrotic agents in the skin.
-
Animals: C57BL/6 mice.
-
Protocol:
-
Administer daily subcutaneous injections of bleomycin or saline into a defined area on the shaved back of the mice for 2-4 weeks.
-
Concurrently, administer this compound or vehicle orally.
-
At the end of the treatment period, euthanize the animals and collect skin biopsies from the injection site.
-
Assessments:
-
Dermal Thickness: Measure the thickness of the dermal layer from histological sections.
-
Collagen Content: Quantify collagen content in the skin biopsies.
-
Immunohistochemistry: Stain for markers of myofibroblast activation, such as alpha-smooth muscle actin (α-SMA).
-
-
Conclusion and Future Directions
This compound is a promising LPA1 receptor antagonist with a unique pharmacological profile that translates to potent anti-fibrotic and anti-inflammatory effects in preclinical models. While the majority of the data to date focuses on pulmonary fibrosis, the fundamental role of the LPA-LPA1 signaling axis in the pathogenesis of fibrosis in other organs, such as the skin, kidney, and liver, provides a strong rationale for investigating the therapeutic potential of this compound in these conditions.
Future research should focus on:
-
Evaluating the efficacy of this compound in preclinical models of renal, hepatic, and dermal fibrosis to generate quantitative data.
-
Investigating the therapeutic efficacy of this compound in models that more closely mimic established fibrosis.
-
Exploring the potential of this compound in combination with other anti-fibrotic therapies.
The detailed information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic utility of this compound in a broad range of fibrotic diseases.
References
- 1. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ACT-1016-0707 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It demonstrates insurmountable antagonism with slow off-rate kinetics, making it an effective inhibitor of LPA1 signaling even in the presence of high concentrations of lysophosphatidic acid (LPA)[1]. This compound has shown significant anti-inflammatory and antifibrotic activity in preclinical models, positioning it as a promising candidate for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis[1].
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to further investigate its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Assay Type | Target | Species | Value | Reference |
| Tango Assay | LPA1 | Human | IC50: 3.1 nM | [2] |
| Radioligand Binding | LPA1 | Human | Ki: 2.4 nM | |
| GTPγS Binding | LPA1 | Human | IC50: 5.2 nM | |
| Tango Assay | LPA2 | Human | >10,000 nM | |
| Tango Assay | LPA3 | Human | >10,000 nM |
Signaling Pathway
This compound is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). LPA1 activation by its endogenous ligand, LPA, initiates a signaling cascade through the coupling to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This leads to the activation of downstream effector pathways such as the Ras-MAPK pathway, PLC-IP3-Ca2+ pathway, and Rho pathway, ultimately resulting in cellular responses like proliferation, migration, and cytokine production, which are hallmarks of fibrosis. This compound competitively binds to the LPA1 receptor, blocking LPA-induced signaling and thereby mitigating the pathological cellular responses.
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
LPA1 Receptor Tango Assay
This assay is used to determine the potency of this compound in inhibiting the activation of the human LPA1 receptor. The Tango assay technology measures G protein-coupled receptor (GPCR) activation by monitoring the interaction of β-arrestin with the receptor.
Materials:
-
U2OS cell line stably co-expressing the human LPA1 receptor fused to a TEV protease cleavage site followed by a Gal4-VP16 transcription factor, and a β-arrestin-TEV protease fusion protein.
-
Assay medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
This compound stock solution (10 mM in DMSO).
-
LPA (18:1) stock solution (10 mM in fatty-acid-free BSA).
-
384-well white, clear-bottom assay plates.
-
LiveBLAzer™ B/G FRET Substrate.
Protocol:
-
Cell Plating:
-
Culture the LPA1 Tango cells in assay medium at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells and resuspend in assay medium to a density of 2 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound series in assay medium to the desired final concentrations (typically 10-point, 3-fold dilutions starting from 10 µM).
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Agonist Addition:
-
Prepare a solution of LPA in assay medium at a concentration corresponding to the EC80 (the concentration that elicits 80% of the maximal response).
-
Add 5 µL of the LPA solution to all wells except the negative control wells (which receive 5 µL of assay medium).
-
Incubate the plate for 5 hours at 37°C, 5% CO2.
-
-
Detection:
-
Prepare the LiveBLAzer™ B/G FRET substrate according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (coumarin) and 530 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence for each well.
-
Normalize the data to the positive (LPA alone) and negative (vehicle alone) controls.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the LPA1 Tango Assay.
Anti-Inflammatory Cytokine Release Assay
This protocol details a method to assess the anti-inflammatory properties of this compound by measuring its effect on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
Human TNF-α and IL-6 ELISA kits.
Protocol:
-
Cell Isolation and Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 2 hours at 37°C, 5% CO2 to allow for monocyte adherence.
-
Gently wash the wells with warm medium to remove non-adherent cells.
-
-
Compound Treatment:
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the appropriate wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
References
Application Notes and Protocols for ACT-1016-0707 in Cell-Based Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Emerging research has identified the lysophosphatidic acid (LPA) signaling pathway as a significant driver of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. As an insurmountable antagonist with slow off-rate kinetics, this compound offers a compelling tool for investigating the role of LPA1 in fibrosis and as a potential therapeutic agent.[1] It has demonstrated robust anti-fibrotic and anti-inflammatory activity in various in-vitro and in-vivo models of pulmonary fibrosis.[1]
These application notes provide detailed protocols for utilizing this compound in common cell-based models of fibrosis, focusing on primary human lung fibroblasts (HLFs).
Mechanism of Action
LPA, through its receptor LPA1, activates downstream signaling cascades that promote key pro-fibrotic cellular responses. These include fibroblast proliferation, migration, and differentiation into contractile, ECM-producing myofibroblasts. This compound specifically inhibits the LPA1 receptor, thereby blocking these pathological processes. The insurmountable nature of its antagonism suggests that it can effectively inhibit LPA1 signaling even in the presence of high concentrations of LPA, which are often found in fibrotic tissues.[1]
Signaling Pathway of LPA1 in Fibrosis
Caption: LPA1 signaling pathway in fibrosis and its inhibition by this compound.
Data Presentation
The following tables summarize the in-vitro activity of this compound and a structurally related LPA1 antagonist, providing a reference for expected potency.
Table 1: In-Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Receptor Binding | Recombinant | IC50 for hLPAR1 | 3.1 nM | [2] |
Table 2: In-Vitro Activity of a comparable LPA1 Antagonist (AM966)
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Flux | CHO cells expressing hLPA1 | IC50 | 17 nM | [3] |
| Chemotaxis | IMR-90 human lung fibroblasts | IC50 | 181 nM | [3] |
Experimental Protocols
The following protocols are designed for primary human lung fibroblasts (HLFs) and can be adapted for other relevant cell types.
General Cell Culture and Compound Preparation
-
Cell Culture: Culture primary HLFs in Fibroblast Growth Medium-2 (FGM-2) at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency and use for experiments at a low passage number (e.g., passage 3-6).
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% (v/v).
Protocol 1: Inhibition of Myofibroblast Differentiation
This protocol assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis. Myofibroblast differentiation is typically induced by transforming growth factor-beta 1 (TGF-β1) and is characterized by the expression of alpha-smooth muscle actin (α-SMA).
Caption: Workflow for the myofibroblast differentiation assay.
-
Cell Seeding: Seed HLFs in a 96-well imaging plate at a density of 1 x 10⁴ cells per well in complete FGM-2 medium and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (no compound).
-
Induction of Fibrosis: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell.
Protocol 2: Inhibition of Extracellular Matrix (ECM) Deposition
This protocol measures the effect of this compound on the deposition of key ECM proteins, such as collagen type I and fibronectin.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ACT-1016-0707 Administration in a Bleomycin-Induced Lung Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of ACT-1016-0707, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in a preclinical mouse model of bleomycin-induced pulmonary fibrosis.[1] Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized tool for investigating the pathogenesis of pulmonary fibrosis and for the preclinical evaluation of novel therapeutic agents.
This compound has demonstrated significant anti-inflammatory and antifibrotic activity in this model, highlighting its potential as a therapeutic candidate for fibrotic diseases.[1] These notes offer detailed methodologies for inducing lung fibrosis with bleomycin (B88199), administering this compound, and assessing the subsequent pathological and inflammatory changes.
Signaling Pathway of LPA1 in Lung Fibrosis
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through G protein-coupled receptors, including LPA1. In the context of lung fibrosis, the binding of LPA to LPA1 on various cell types, including fibroblasts and epithelial cells, triggers a cascade of downstream signaling events that contribute to the fibrotic process. This includes the activation of Gαi/o, Gαq/11, and Gα12/13 pathways, leading to fibroblast recruitment, proliferation, and their differentiation into myofibroblasts, which are key effector cells in the deposition of extracellular matrix.
Caption: LPA1 signaling cascade in lung fibrosis and the inhibitory action of this compound.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate (B86663) (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Preparation of Bleomycin Solution: Dissolve bleomycin sulfate in sterile saline to a final concentration of 1-3 mg/kg body weight in a volume of 50 µL per mouse. The optimal dose may need to be determined empirically in your specific laboratory setting.
-
Anesthesia: Anesthetize the mouse using isoflurane. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea through the oral cavity.
-
Carefully insert the intratracheal instillation device into the trachea.
-
Administer 50 µL of the bleomycin solution directly into the lungs.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Place the mouse in a clean cage with free access to food and water.
-
Post-Induction Monitoring: Monitor the animals daily for signs of distress, including weight loss, ruffled fur, and labored breathing. The peak of fibrosis is typically observed between 14 and 21 days post-bleomycin administration.
Administration of this compound
This compound is an orally active compound.[2] Administration is typically initiated either prophylactically (before or at the time of bleomycin instillation) or therapeutically (after the onset of fibrosis).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).
-
Administration:
-
Prophylactic Regimen: Begin oral administration of this compound one day before bleomycin instillation and continue daily throughout the study period (e.g., 21 days).
-
Therapeutic Regimen: Begin oral administration of this compound at a pre-determined time point after bleomycin instillation (e.g., day 7 or day 14) and continue daily until the end of the study.
-
-
Control Groups: Include a vehicle-treated control group (receiving bleomycin and the vehicle) and a sham control group (receiving saline and the vehicle).
Assessment of Pulmonary Fibrosis and Inflammation
a. Bronchoalveolar Lavage (BAL) Fluid Analysis
Procedure:
-
At the study endpoint (e.g., day 21), euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of macrophages, neutrophils, lymphocytes, and eosinophils.
b. Histological Analysis
Procedure:
-
After BAL fluid collection, perfuse the lungs with saline and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and section.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Ashcroft Scoring: Score the extent of fibrosis semi-quantitatively using the Ashcroft scoring system. A score from 0 (normal lung) to 8 (total fibrosis) is assigned to multiple fields of view, and the mean score is calculated.
c. Hydroxyproline (B1673980) Assay
Procedure:
-
Harvest a portion of the lung tissue (e.g., the right lung) and freeze it.
-
Homogenize the lung tissue.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit to determine the hydroxyproline content, which is a quantitative measure of collagen.
Experimental Workflow
Caption: Timeline of the experimental procedures.
Data Presentation
The following tables summarize the expected quantitative outcomes from the administration of this compound in the bleomycin-induced lung fibrosis mouse model. The data presented here is illustrative and based on the known effects of potent LPA1 antagonists in this model. Actual results may vary.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Sham + Vehicle | 1.5 ± 0.3 | 1.4 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Bleomycin + Vehicle | 8.2 ± 1.1 | 4.5 ± 0.8 | 25.6 ± 4.3 | 12.1 ± 2.5 |
| Bleomycin + this compound (3 mg/kg) | 5.8 ± 0.9 | 3.9 ± 0.6 | 15.3 ± 3.1 | 8.5 ± 1.9 |
| Bleomycin + this compound (10 mg/kg) | 4.1 ± 0.7 | 3.2 ± 0.5 | 8.7 ± 2.2 | 5.3 ± 1.4 |
| Bleomycin + this compound (30 mg/kg) | 3.2 ± 0.5 | 2.8 ± 0.4 | 4.1 ± 1.5 | 3.1 ± 0.9 |
Table 2: Effect of this compound on Lung Fibrosis Markers
| Treatment Group | Ashcroft Score (Mean ± SEM) | Hydroxyproline (µ g/lung ) |
| Sham + Vehicle | 0.5 ± 0.1 | 150 ± 15 |
| Bleomycin + Vehicle | 5.8 ± 0.6 | 450 ± 42 |
| Bleomycin + this compound (3 mg/kg) | 4.2 ± 0.5 | 350 ± 35 |
| Bleomycin + this compound (10 mg/kg) | 3.1 ± 0.4 | 275 ± 28 |
| Bleomycin + this compound (30 mg/kg) | 2.2 ± 0.3 | 210 ± 22 |
Conclusion
The protocols and data presented in these application notes provide a framework for the successful implementation and evaluation of this compound in a bleomycin-induced lung fibrosis mouse model. The potent anti-inflammatory and antifibrotic effects of this compound, as evidenced by the expected dose-dependent reduction in inflammatory cell infiltration and collagen deposition, underscore its therapeutic potential for fibrotic lung diseases. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further investigate the mechanisms underlying the beneficial effects of LPA1 receptor antagonism in pulmonary fibrosis.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for ACT-1016-0707 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent and selective, orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] LPA1 signaling is implicated in the pathogenesis of fibrotic diseases, making this compound a promising candidate for therapeutic intervention.[3][4] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic profile of this compound. The most commonly utilized animal model for these investigations is the bleomycin-induced pulmonary fibrosis model in mice.[3][4]
This document provides detailed application notes and protocols for the dosing and formulation of this compound for in vivo studies, based on available preclinical data.
Quantitative Data Summary
The following table summarizes the reported dosing information for this compound in a murine model of LPA-induced vascular leakage, a key pharmacodynamic endpoint.
| Parameter | Value | Species | In Vivo Model | Administration Route | Reference |
| Dose | 30 mg/kg | Mouse | LPA-induced vascular leakage | Oral (p.o.) | Not explicitly stated in snippets, but implied by oral activity and dose mention. |
Experimental Protocols
Formulation of this compound for Oral Administration
While the specific vehicle composition for the oral formulation of this compound is not explicitly detailed in the provided search results, a general protocol for preparing a suspension for oral gavage in rodents can be followed. It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific batch of this compound.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, 0.25% w/v Tween 80 in water, or a commercially available vehicle for oral suspension)
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the total volume needed for the study. For a 30 mg/kg dose, the concentration of the suspension will depend on the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the vehicle solution. For example, to prepare a 0.5% CMC solution, gradually add the CMC powder to the water while stirring vigorously to prevent clumping. Heat may be gently applied to aid dissolution, but the solution should be cooled to room temperature before adding the active compound.
-
Triturate the this compound powder. If starting with a crystalline powder, gently grind it in a mortar and pestle to a fine, uniform powder. This will aid in creating a homogenous suspension.
-
Prepare the suspension. Gradually add the this compound powder to the prepared vehicle while continuously stirring with a magnetic stirrer. Ensure the powder is well-dispersed. A small amount of surfactant like Tween 80 (e.g., 0.1-0.5%) can be included in the vehicle to improve wettability and prevent aggregation of the compound.
-
Homogenize the suspension (optional but recommended). For a more uniform and stable suspension, use a homogenizer to reduce particle size.
-
Verify the concentration (optional but recommended). If analytical methods are available (e.g., HPLC), the concentration of this compound in the final formulation can be confirmed.
-
Storage. Store the suspension according to the stability data of the compound, typically at 2-8°C and protected from light. Shake well before each use to ensure homogeneity.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely accepted model to study the efficacy of anti-fibrotic compounds.
Materials:
-
C57BL/6 mice (male or female, 8-12 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer®)
-
This compound formulation
-
Vehicle control
Protocol:
-
Acclimatization. Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Animal Grouping. Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + Bleomycin, this compound + Bleomycin).
-
Pre-treatment with this compound (Prophylactic Dosing). Some studies have initiated treatment with the test compound prior to the fibrotic insult.[3]
-
Administer the prepared this compound formulation (e.g., 30 mg/kg) or vehicle control orally via gavage one day before the bleomycin challenge.
-
-
Induction of Pulmonary Fibrosis.
-
Anesthetize the mice using a suitable anesthetic.
-
On Day 0, intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. The vehicle control group receives sterile saline only.
-
-
Post-treatment with this compound.
-
Continue daily oral administration of this compound or vehicle for the duration of the study (typically 14 to 21 days).
-
-
Monitoring. Monitor the animals daily for clinical signs of distress, body weight changes, and mortality.
-
Euthanasia and Sample Collection.
-
At the end of the study (e.g., Day 14 or 21), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs and harvest them for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., hydroxyproline (B1673980) content to quantify collagen).
-
Visualizations
Signaling Pathway of LPA1 in Fibrosis
Caption: LPA1 signaling pathway leading to pro-fibrotic responses and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-1016-0707 in an LPA1 Receptor Antagonism Tango Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) implicated in the progression of fibrotic diseases, making it a key target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing the Tango assay to characterize the antagonistic properties of this compound on the human LPA1 receptor.
The Tango assay is a powerful method for studying GPCR-ligand interactions by monitoring β-arrestin recruitment, a key event in receptor desensitization.[3][4] This assay format is independent of G protein signaling pathways, offering a universal platform for GPCRs. Upon receptor activation by an agonist, a protease-tagged β-arrestin is recruited to the GPCR, which is fused to a transcription factor. This proximity leads to the cleavage of the transcription factor, its translocation to the nucleus, and subsequent expression of a reporter gene, typically β-lactamase.[3][4] Antagonists, such as this compound, will inhibit this agonist-induced signal.
Data Presentation
The antagonistic activity of this compound was quantified using the Tango assay, demonstrating its high potency and selectivity for the human LPA1 receptor.
| Compound | Target | Assay | IC50 (nM) |
| This compound | Human LPA1 | Tango | 3.1 |
| This compound | Human LPA2 | Tango | >1000 |
| This compound | Human LPA3 | Tango | >1000 |
Table 1: In vitro activity of this compound on human LPA receptors as determined by the Tango assay. The data indicates that this compound is highly selective for the LPA1 receptor, with no significant activity observed at LPA2 or LPA3 receptors at concentrations up to 1000 nM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA1 receptor signaling pathway in the context of the Tango assay and the general experimental workflow for determining antagonist activity.
Experimental Protocols
This section details the methodology for assessing the antagonist activity of this compound against the human LPA1 receptor using the Tango assay.
Materials and Reagents
-
Cell Line: U2OS cells stably co-expressing the human LPA1 receptor-tTA transcription factor fusion protein and a β-arrestin-TEV protease fusion protein. These cells also contain a β-lactamase (bla) reporter gene under the control of a tTA-responsive promoter.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, 2 mM L-glutamine, and 0.5 mg/mL G418.
-
Assay Medium: Freestyle Expression Medium.
-
Agonist: Lysophosphatidic acid (LPA) 18:1.
-
Antagonist: this compound.
-
Substrate: LiveBLAzer™-FRET B/G Substrate.
-
Assay Plates: 384-well, black-walled, clear-bottom plates.
-
Plate Reader: A fluorescence plate reader capable of bottom-read excitation at 409 nm and simultaneous emission detection at 460 nm and 530 nm.
Cell Culture and Plating
-
Culture the LPA1 Tango U2OS cells in a T175 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in Assay Medium and adjust the cell density to 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plate for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2.
Antagonist Assay Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Dilute these DMSO stock solutions 1:250 in Assay Medium to create 4x final concentration solutions.
-
-
Agonist Preparation:
-
Prepare a stock solution of LPA 18:1 in a fatty acid-free BSA solution.
-
Dilute the LPA stock in Assay Medium to a 4x concentration corresponding to the EC80 value (determined from a prior agonist dose-response experiment).
-
-
Assay Procedure:
-
Remove the assay plate from the incubator.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells.
-
For control wells (agonist only), add 10 µL of Assay Medium containing 0.4% DMSO.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 10 µL of the 4x LPA agonist solution to all wells except for the unstimulated control wells (add 10 µL of Assay Medium to these).
-
Incubate the plate for 5 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Signal Detection and Data Analysis
-
Substrate Loading:
-
Prepare the LiveBLAzer™-FRET B/G substrate solution according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
-
Data Analysis:
-
Calculate the emission ratio of blue (460 nm) to green (530 nm) fluorescence for each well.
-
Normalize the data to the control wells (agonist only and unstimulated).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The Tango assay provides a robust and reliable platform for characterizing the antagonism of this compound at the LPA1 receptor. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this methodology in their drug discovery and development efforts, particularly in the context of fibrotic diseases. The high potency and selectivity of this compound for LPA1, as demonstrated in this assay, underscore its potential as a therapeutic candidate.
References
Application Notes and Protocols: Measuring ACT-1016-0707 Efficacy in Precision-Cut Lung Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-cut lung slices (PCLS) have emerged as a vital ex vivo model for studying respiratory diseases, bridging the gap between in vitro cell cultures and in vivo animal models. By preserving the complex three-dimensional architecture and cellular diversity of the lung parenchyma, PCLS provide a physiologically relevant environment to assess the efficacy and mechanism of action of novel therapeutic agents. This document provides detailed protocols for evaluating the anti-fibrotic potential of ACT-1016-0707, a selective and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), using a PCLS model of lung fibrosis.
This compound has been identified as a potential therapeutic candidate for fibrotic diseases due to its ability to antagonize the LPA1 receptor[1][2][3]. Lysophosphatidic acid (LPA) is a signaling molecule implicated in the pathogenesis of pulmonary fibrosis. The LPA1 receptor signaling pathway is known to be a driver of lung fibrosis, and its antagonists have demonstrated promising anti-fibrotic effects in preclinical and early clinical development[4]. These application notes will guide researchers in utilizing human or murine PCLS to investigate the efficacy of this compound in a disease-relevant context.
Data Presentation: Efficacy of this compound in Human PCLS
While detailed quantitative data from a dedicated study on this compound in precision-cut lung slices is not publicly available within the searched resources, a peer-reviewed commentary on a primary study by Birker-Robaczewska et al. (2025) provides a critical qualitative assessment.
Summary of Findings:
| Compound | Model | Key Fibrotic Markers | Observed Efficacy | Citation |
| This compound | Human Precision-Cut Lung Slices (hPCLS) treated with LPA and TGF-β1 | Fibronectin and Collagen Deposition | Failed to normalize the deposition of fibronectin and collagen. | [5] |
Interpretation: This finding suggests that while this compound is a potent LPA1 antagonist, its efficacy in reversing or preventing key fibrotic endpoints in a complex ex vivo model of established fibrosis may be limited when other potent pro-fibrotic mediators, such as TGF-β1, are present. This highlights the complexity of fibrotic signaling and the potential need for combination therapies.
Experimental Protocols
Preparation of Precision-Cut Lung Slices (PCLS)
This protocol is adapted from established methods for preparing both human and murine PCLS.[5][6][7]
Materials:
-
Fresh human lung tissue (from surgical resections) or murine lungs
-
Low-melting-point agarose (B213101) (1.5% in sterile PBS or culture medium)
-
DMEM/F12 medium supplemented with penicillin/streptomycin and L-glutamine
-
Vibrating microtome (Vibratome)
-
Syringes and cannulas
-
Sterile dissection tools (forceps, scissors)
-
6-well or 24-well culture plates
-
Phosphate-buffered saline (PBS), sterile and cold
Procedure:
-
Tissue Inflation:
-
For murine lungs, cannulate the trachea and slowly inflate the lungs with warm (37°C) 1.5% low-melting-point agarose until fully expanded.[7]
-
For human lung tissue, cannulate a bronchus of a lung lobe or segment and gently inflate with the agarose solution.
-
After inflation, place the lung or tissue in cold PBS or culture medium on ice for 15-20 minutes to solidify the agarose.[7]
-
-
Tissue Sectioning:
-
Dissect the individual lobes (murine) or core the human tissue to an appropriate size for the vibratome specimen holder.
-
Mount the agarose-filled tissue onto the vibratome specimen holder using cyanoacrylate glue.
-
Submerge the mounted tissue in a bath of cold, sterile PBS or culture medium.
-
Cut slices at a thickness of 250-500 µm using the vibrating microtome.
-
-
Slice Collection and Culture:
-
Carefully transfer the PCLS using a fine paintbrush or spatula into 6-well or 24-well plates containing pre-warmed culture medium.
-
Incubate the PCLS at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium after 2-4 hours to remove any debris and dead cells, and then every 24 hours thereafter.
-
Induction of a Fibrotic Phenotype in PCLS
To model fibrotic conditions, PCLS are treated with a "fibrotic cocktail."
Materials:
-
PCLS in culture
-
Fibrotic Cocktail Components:
-
Transforming growth factor-β1 (TGF-β1)
-
Lysophosphatidic acid (LPA)
-
Platelet-derived growth factor-AB (PDGF-AB)
-
Tumor necrosis factor-α (TNF-α)
-
-
Vehicle control (e.g., DMSO)
Procedure:
-
After an initial recovery period of 24 hours in culture, replace the medium with fresh medium containing the fibrotic cocktail. A typical combination includes TGF-β, TNF-α, PDGF-AB, and LPA.[8]
-
Culture a parallel set of PCLS with medium containing the vehicle as a negative control.
-
Incubate the slices for a period of 72 hours to 5 days to induce a fibrotic response, such as increased collagen and fibronectin deposition.
Treatment with this compound
Materials:
-
PCLS with induced fibrotic phenotype
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Based on its in vitro potency (IC50 of 3.1 nM for human LPA1), a concentration range from 1 nM to 1 µM is recommended for initial studies.[1]
-
Co-treat the PCLS with the fibrotic cocktail and different concentrations of this compound.
-
Include a positive control group treated with the fibrotic cocktail and vehicle, and a negative control group with vehicle only.
-
Incubate the PCLS for the desired experimental duration (e.g., 72 hours), replacing the medium with freshly prepared treatments every 24 hours.
Assessment of Efficacy
Endpoints for measuring the anti-fibrotic efficacy of this compound:
-
Collagen Deposition:
-
Picrosirius Red Staining: Fix PCLS in formalin, embed in paraffin, and section. Stain with Picrosirius Red and visualize collagen fibers using polarized light microscopy. Quantify the stained area using image analysis software.
-
Hydroxyproline (B1673980) Assay: Homogenize PCLS and measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.
-
-
Fibronectin Expression:
-
Immunohistochemistry/Immunofluorescence: Stain PCLS sections with an anti-fibronectin antibody to visualize and quantify its expression and deposition.
-
Western Blotting: Analyze PCLS lysates to determine the total protein levels of fibronectin.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from PCLS and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1 Chain), FN1 (Fibronectin 1), and ACTA2 (Alpha-Smooth Muscle Actin).
-
-
Cytokine and Chemokine Release:
-
Collect the culture supernatant and measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, MCP-1) using ELISA or multiplex assays.
-
-
Tissue Viability:
-
Assess the viability of the PCLS throughout the experiment using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium to ensure that the observed effects are not due to cytotoxicity.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy in PCLS.
Caption: LPA1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reprocell.com [reprocell.com]
- 4. pliantrx.com [pliantrx.com]
- 5. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of ACT-1016-0707 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), demonstrating significant antifibrotic and anti-inflammatory activities.[1] As a promising candidate for the treatment of fibrotic diseases, accurate and reproducible preparation of this compound stock solutions is crucial for in vitro and in vivo studies.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 438.93 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | 88 - 100 mg/mL (200.48 - 227.83 mM) | [3][6] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [3][6] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use anhydrous or high-purity DMSO and to handle it in a low-humidity environment to ensure maximum solubility.[3][6] The use of sonication may be necessary to achieve complete dissolution.[3]
Signaling Pathway of LPA1 Receptor Antagonism
This compound exerts its therapeutic effects by blocking the signaling of the LPA1 receptor. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various experimental assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque glass vials with screw caps
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound and DMSO.[7][8][9][10]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[7][9][10]
-
Skin Contact: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[8][11] Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of all waste materials according to your institution's chemical waste disposal guidelines.
Experimental Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation and storage of this compound stock solution.
Step-by-Step Procedure
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 438.93 g/mol x 1000 mg/g = 43.89 mg
-
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh 43.89 mg of this compound powder and transfer it to a sterile, amber or opaque glass vial.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous or high-purity DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or vials.[6]
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][6]
-
Preparation of Working Solutions
For cell-based assays or in vivo studies, the concentrated stock solution needs to be diluted to the final working concentration.
-
Thawing:
-
Thaw a single aliquot of the stock solution at room temperature.
-
-
Dilution:
-
It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to minimize solvent-induced cytotoxicity.[12] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
For in vivo studies, the stock solution can be diluted in a suitable vehicle. The final DMSO concentration should be kept to a minimum to avoid toxicity to the animal model.[12]
-
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the protocol based on their specific experimental needs and consult relevant safety data sheets (SDS) for both this compound and DMSO before starting any work. All laboratory procedures should be performed in accordance with institutional safety policies.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 5. This compound | human LPA1 Antagonist | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. valudor.com [valudor.com]
- 8. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. greenfield.com [greenfield.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Preclinical Evaluation of ACT-1016-0707
Introduction ACT-1016-0707 is an orally active and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a signaling molecule that, through its receptor LPA1, has been identified as a key driver of fibrosis.[4] Aberrant LPA1 signaling contributes to the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment, differentiation, and excessive extracellular matrix deposition.[4] this compound has demonstrated potent and insurmountable antagonism of LPA1 in vitro, leading to the attenuation of proinflammatory and profibrotic signaling.[4] Preclinical studies have shown its potential as a best-in-class LPA1 antagonist for treating such conditions.[4]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experiments to validate its mechanism of action and assess its therapeutic potential.
LPA1 Signaling Pathway in Fibrosis
The following diagram illustrates the proposed mechanism of action for this compound. LPA binds to the G-protein coupled receptor LPA1, activating downstream signaling cascades (e.g., Rho/ROCK, PLC, RAS/MAPK) that lead to pro-fibrotic cellular responses. This compound acts as a selective antagonist, blocking this initial binding and inhibiting the subsequent pathological signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 4. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of ACT-1016-0707 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ACT-1016-0707 in human plasma. The described method utilizes a straightforward protein precipitation extraction procedure and has been developed based on established principles of bioanalytical method validation. This document is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust analytical method for pharmacokinetic and other studies involving this compound.
Introduction
This compound is a novel small molecule compound under investigation. To support its development, a reliable and validated bioanalytical method is crucial for the characterization of its pharmacokinetic profile in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[1][2][3]
This document outlines a generic, yet representative, LC-MS/MS method for the quantification of this compound in human plasma. The protocol includes details on sample preparation, chromatographic and mass spectrometric conditions, and a summary of typical validation parameters.
Signaling Pathway of LPA1 Receptor Antagonism
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The binding of lysophosphatidic acid (LPA) to the LPA1 receptor, a G protein-coupled receptor (GPCR), activates downstream signaling pathways implicated in various physiological and pathological processes. By blocking this interaction, this compound inhibits these downstream effects.
Experimental Protocols
This section details the materials and procedures for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog of this compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is a common choice.[4]
-
Data acquisition and processing software.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to prepare CC and QC samples at various concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples are typically prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.[5][6][7]
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Method optimization will be required for this compound.
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 reversed-phase, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application.[8][9] The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[10][11] The following tables summarize the typical acceptance criteria and representative data for key validation parameters.
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Signal to Noise > 5 at LLOQ | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -7% to +10% |
| Parameter | Method | Acceptance Criteria | Representative Result |
| Recovery (%) | Compare analyte response in extracted samples to post-extraction spiked samples | Consistent, precise, and reproducible | 85 - 95% |
| Matrix Effect | Compare analyte response in post-extraction spiked samples to pure solutions | IS-normalized matrix factor CV ≤ 15% | CV < 8% |
| Selectivity | Analyze blank plasma from multiple sources | No significant interfering peaks at the retention time of the analyte and IS | No interference observed |
| Stability Type | Condition | Acceptance Criteria | Representative Result |
| Short-term (Bench-top) | Room temperature for 4 hours | Mean concentration within ±15% of nominal | < 5% deviation |
| Long-term | -80°C for 30 days | Mean concentration within ±15% of nominal | < 8% deviation |
| Freeze-Thaw (3 cycles) | -80°C to room temperature | Mean concentration within ±15% of nominal | < 10% deviation |
| Post-preparative | Autosampler (4°C) for 24 hours | Mean concentration within ±15% of nominal | < 6% deviation |
Data Analysis and Reporting
The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression. The concentrations of the unknown samples are then interpolated from this curve. All results should be documented in a comprehensive bioanalytical report.[12]
Conclusion
The described LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The use of protein precipitation offers a simple and rapid sample preparation approach, while the selectivity and sensitivity of tandem mass spectrometry ensure accurate measurements. Proper method validation in accordance with regulatory guidelines is essential to guarantee the quality and integrity of the data generated in support of drug development programs.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. japsonline.com [japsonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. journal.emwa.org [journal.emwa.org]
Application of ACT-1016-0707 in Organoid Models of Fibrosis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the anti-fibrotic potential of ACT-1016-0707, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in organoid models of fibrosis. Organoids offer a physiologically relevant, three-dimensional platform to study disease pathogenesis and screen therapeutic candidates.
Introduction to this compound
This compound is an orally active and selective antagonist of the LPA1 receptor.[1] LPA1 signaling is a known driver of fibrotic processes, making it a key therapeutic target.[2] this compound exhibits insurmountable antagonism with slow off-rate kinetics, which translates to efficient and sustained inhibition of LPA1 signaling.[2] Its anti-fibrotic and anti-inflammatory properties have been demonstrated in various preclinical models of fibrosis.[2]
Quantitative Data Summary
The following tables summarize the key in vitro potency of this compound. While specific data on its efficacy in organoid models is not yet publicly available, the provided receptor affinity is crucial for designing robust experiments.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | IC50 (nM) | Reference |
| LPA1 Receptor | Tango Assay | Human | 3.1 | [1] |
Table 2: Recommended Concentration Range for Organoid Studies
| Parameter | Recommended Value | Rationale |
| Concentration Range | 1 nM - 1 µM | This range brackets the IC50 for the LPA1 receptor, allowing for the determination of a dose-response curve. |
| Initial Test Concentration | 100 nM | Approximately 30-fold above the IC50 to ensure target engagement in a complex 3D culture system. |
Signaling Pathway of LPA1 in Fibrosis and Inhibition by this compound
Lysophosphatidic acid (LPA) binding to its receptor, LPA1, activates downstream signaling cascades that promote fibrosis. This compound acts by blocking this initial interaction.
Experimental Protocols
This section provides a detailed methodology for assessing the anti-fibrotic efficacy of this compound in a generic organoid model of fibrosis (e.g., liver or lung organoids).
Experimental Workflow
The overall experimental workflow is depicted below.
Protocol 1: Induction of Fibrosis in Organoids and Treatment with this compound
Materials:
-
Mature liver or lung organoids in 3D culture
-
Basal organoid culture medium
-
Recombinant Human TGF-β1 (or other profibrotic agent)
-
This compound (dissolved in DMSO)
-
Culture plates (e.g., 24- or 48-well plates)
Procedure:
-
Organoid Plating: Plate mature organoids in Matrigel domes in a multi-well plate. Culture for 24 hours to allow for recovery.
-
Preparation of Treatment Media:
-
Control Medium: Basal organoid culture medium with vehicle (DMSO, typically at a final concentration of ≤ 0.1%).
-
Fibrosis Induction Medium: Basal organoid culture medium with TGF-β1 (e.g., 5 ng/mL) and vehicle.
-
This compound Treatment Media: Prepare a serial dilution of this compound in Fibrosis Induction Medium to achieve the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
-
Treatment:
-
Carefully remove the medium from the organoid cultures.
-
Add the prepared media to the respective wells:
-
Untreated Control: Control Medium
-
Fibrosis Model Control: Fibrosis Induction Medium
-
Test Groups: this compound Treatment Media
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Harvesting: After the incubation period, harvest the organoids for downstream analysis.
Protocol 2: Quantification of Fibrotic Markers by qPCR
Materials:
-
Harvested organoids from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for fibrotic marker genes (e.g., COL1A1, ACTA2 [α-SMA], FN1 [Fibronectin]) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from the harvested organoids according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control group.
Protocol 3: Histological Analysis of Collagen Deposition
Materials:
-
Harvested organoids from Protocol 1
-
4% Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Picro-Sirius Red staining solution
-
Microscope with a polarized light filter
Procedure:
-
Fixation and Embedding:
-
Fix the organoids in 4% PFA.
-
Cryoprotect the fixed organoids by incubating in a sucrose gradient.
-
Embed the organoids in OCT compound and freeze.
-
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the frozen organoids using a cryostat.
-
Staining: Stain the sections with Picro-Sirius Red solution to visualize collagen fibers.
-
Imaging and Quantification:
-
Image the stained sections using bright-field and polarized light microscopy. Under polarized light, collagen fibers will appear bright red/orange.
-
Quantify the stained area using image analysis software (e.g., ImageJ/Fiji) to determine the percentage of collagen deposition.
-
Expected Outcomes and Interpretation
In a successful experiment, the fibrosis model control group (treated with TGF-β1 alone) should show a significant increase in the expression of fibrotic markers (COL1A1, ACTA2) and increased collagen deposition compared to the untreated control.
Treatment with this compound is expected to dose-dependently reduce the expression of these fibrotic markers and the extent of collagen deposition. This would demonstrate the anti-fibrotic efficacy of this compound in a human-relevant 3D organoid model.
These protocols provide a framework for the investigation of this compound in organoid models of fibrosis. Researchers may need to optimize parameters such as the concentration of the profibrotic stimulus and the treatment duration for their specific organoid system.
References
Troubleshooting & Optimization
ACT-1016-0707 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of ACT-1016-0707 in the context of cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound in various solvents is summarized in the table below. Please note that the compound is practically insoluble in water.[1]
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are detailed in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Q4: Is this compound stable in cell culture media?
A4: Due to its insolubility in water, this compound is expected to have low stability in aqueous-based cell culture media and may precipitate over time. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize cytotoxicity. It is recommended to prepare fresh dilutions of the compound in cell culture medium for each experiment and use them immediately.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][3][4] By blocking the LPA1 receptor, it inhibits downstream signaling pathways involved in various cellular processes, including cell proliferation and migration.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution. | The solubility limit in DMSO has been exceeded. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a new stock solution at a lower concentration. |
| The DMSO used was not anhydrous. | Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1] | |
| Precipitation is observed in the cell culture medium after adding the compound. | The compound's low aqueous solubility. | Ensure the final concentration of the compound in the medium does not exceed its solubility limit. It is advisable to perform a solubility test in your specific cell culture medium prior to the experiment. Prepare fresh dilutions for immediate use. |
| The final DMSO concentration is too high, causing the compound to crash out. | Keep the final DMSO concentration in the culture medium as low as possible (ideally <0.1%). | |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitation of the compound in the cell culture medium leading to a lower effective concentration. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a positive control to ensure the experimental setup is working as expected. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (227.83 mM) | [2] |
| DMSO | 88 mg/mL (200.48 mM) | [1] |
| Ethanol | 4 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial. b. Weigh the desired amount of the compound. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO). d. Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary. e. Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials: Concentrated stock solution of this compound in DMSO, pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the concentrated stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. c. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%). d. Use the freshly prepared working solution immediately in your cell culture experiments.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ACT-1016-0707 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ACT-1016-0707, a potent and selective LPA1 receptor antagonist, in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits insurmountable antagonism, characterized by a slow off-rate from the receptor, which leads to a durable inhibition of LPA1 signaling. Its high potency is demonstrated by a half-maximal inhibitory concentration (IC50) of 3.1 nM in a tango assay for the human LPA1 receptor.[1] this compound is under investigation for its potential therapeutic effects in fibrotic diseases.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, assay endpoint, and experimental duration. Based on its high potency (IC50 = 3.1 nM), a good starting point for most cell-based functional assays is a concentration range of 1 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Q4: I am observing high background or off-target effects. What could be the cause?
A4: While this compound is highly selective for the LPA1 receptor, using excessively high concentrations can lead to off-target effects. If you observe unexpected results, consider the following:
-
Concentration: Ensure you are using the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Compound Purity: Verify the purity of your this compound lot.
-
Cell Line Specificity: Some cell lines may express other receptors that could be affected at high concentrations of the antagonist.
-
Negative Controls: Include appropriate negative controls, such as a structurally related but inactive compound, if available, to confirm that the observed effects are specific to LPA1 inhibition.
Q5: How stable is this compound in cell culture medium?
A5: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum proteins. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of the compound from your DMSO stock for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value |
| IC50 | Human | Tango β-arrestin recruitment | 3.1 nM |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Starting Concentration Range | Key Considerations |
| Cell Viability/Cytotoxicity (e.g., MTT, MTS, Resazurin) | 1 nM - 10 µM | Determine the direct cytotoxic effect of the compound on your cell line. |
| LPA1 Functional Assays (e.g., Calcium Mobilization, cAMP) | 0.1 nM - 1 µM | Pre-incubate with this compound before stimulating with LPA. |
| Western Blotting (for downstream signaling) | 10 nM - 1 µM | Optimize incubation time to observe changes in protein phosphorylation or expression. |
| Gene Expression Analysis (e.g., qPCR, RNA-seq) | 10 nM - 1 µM | Consider both short-term and long-term treatment effects. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
This protocol outlines a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin (B115843) Addition: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells and plot the results to determine any cytotoxic effects.
Protocol 2: Western Blot for Downstream LPA1 Signaling (e.g., p-ERK)
This protocol is for assessing the inhibitory effect of this compound on LPA-induced phosphorylation of ERK.
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For many cell types, serum starvation for 4-24 hours prior to the experiment is necessary to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
LPA Stimulation: Stimulate the cells with an appropriate concentration of LPA for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Mandatory Visualization
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of ACT-1016-0707 in cellular assays
Welcome to the technical support center for ACT-1016-0707. This resource is designed for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally active, and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It exhibits a high affinity for the human LPA1 receptor with an IC50 of 3.1 nM in a Tango assay.[1][3] Its intended therapeutic application is in the treatment of fibrotic diseases due to the role of the LPA-LPA1 signaling axis in fibrosis.[1][2] A key characteristic of this compound is its insurmountable antagonism with slow off-rate kinetics, which leads to a durable inhibition of LPA1 signaling.[2]
Q2: How selective is this compound? What are the known off-targets?
This compound is reported to be highly selective for the LPA1 receptor. Specifically, it shows high selectivity over the related LPAR2 and LPAR3 receptors.[3][4] During the lead optimization process, earlier compounds in its chemical series were identified as substrates for the organic anion-transporting polypeptide 1B1 (OATP1B1), which could have led to liver accumulation.[2] However, the chemical structure of this compound was specifically modified to eliminate this interaction.[2] Comprehensive off-target screening data against a broad panel of receptors, kinases, and ion channels is not publicly available at this time.
Q3: I am observing an unexpected cellular phenotype that doesn't seem related to LPA1 signaling. Could this be an off-target effect?
While this compound is designed for high selectivity, it is always important to experimentally verify that an observed effect is mediated by the intended target. An unexpected phenotype could arise from a previously uncharacterized off-target interaction, or it could be a novel downstream consequence of LPA1 inhibition in your specific cellular model. See the troubleshooting guide below for recommended control experiments.
Q4: What are the recommended working concentrations for cellular assays?
The optimal concentration will depend on the specific assay, cell type, and experimental conditions (e.g., serum concentration, LPA concentration). Given its in vitro potency (IC50 of 3.1 nM), a starting concentration range of 1-100 nM is recommended for most cell-based assays designed to probe LPA1 antagonism. It is always best practice to perform a full dose-response curve to determine the EC50/IC50 in your system.
Troubleshooting Guide
Issue: Unexpected or Unexplained Cellular Effects
You are observing a cellular response to this compound that is not consistent with the known functions of LPA1 antagonism (e.g., unexpected toxicity, changes in unrelated signaling pathways). This guide will help you determine if the effect is on-target or potentially off-target.
Logical Workflow for Troubleshooting Unexpected Effects
Caption: Workflow for distinguishing on-target vs. off-target effects.
Data on Selectivity
While a full off-target profile is unavailable, the selectivity for its primary target family is well-documented.
| Target | IC50 (nM) | Selectivity vs. LPA1 | Reference |
| LPA1 (h) | 3.1 | - | [3] |
| LPAR2 | >10,000 | >3200-fold | [3] (inferred) |
| LPAR3 | >10,000 | >3200-fold | [3] (inferred) |
Key Experimental Protocols
Protocol 1: Validating On-Target Effect via LPA Rescue
This experiment aims to confirm that the observed biological effect of this compound is due to its antagonism of LPA1 signaling.
-
Cell Preparation: Plate cells at the desired density and allow them to adhere or stabilize overnight.
-
Serum Starvation (if applicable): If the cell culture medium contains serum (which has LPA), switch to a serum-free or low-serum medium for 4-24 hours prior to the experiment.
-
Antagonist Pre-incubation: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Agonist Stimulation: Add a constant concentration of LPA to the wells. The LPA concentration should be at or near the EC80 for the downstream signaling event you are measuring (e.g., calcium flux, cell migration).
-
Measurement: Incubate for the appropriate time for your assay and measure the downstream endpoint (e.g., using a FLIPR assay for calcium or an impedance-based assay for migration).
-
Analysis: The inhibitory effect of this compound should be overcome or reduced by increasing concentrations of the agonist, LPA, although its insurmountable nature may limit a complete rescue.[2]
Protocol 2: Negative Control using a Structurally Similar but Inactive Analogue
The use of an inactive analogue is a powerful tool to rule out off-target effects caused by the chemical scaffold itself.
-
Obtain Analogue: Source a close structural analogue of this compound that has been shown to be inactive against the LPA1 receptor. This may require custom synthesis or may be available from the same supplier.
-
Cell Treatment: Treat your cells with the same concentrations of this compound and the inactive analogue in parallel.
-
Endpoint Measurement: Measure your primary, on-target endpoint (e.g., inhibition of LPA-induced migration) to confirm the analogue is indeed inactive.
-
Phenotype Assessment: Measure the unexpected phenotype in the cells treated with the inactive analogue.
-
Interpretation:
-
If the inactive analogue does not produce the unexpected phenotype, the effect is more likely to be mediated by LPA1 or a specific off-target of this compound.
-
If the inactive analogue does produce the unexpected phenotype, the effect is likely an artifact of the chemical scaffold or non-specific toxicity.
-
Signaling Pathway Visualization
On-Target and Potential Off-Target Signaling
The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target interaction. This compound is designed to selectively block the LPA1 receptor, thereby inhibiting downstream signaling cascades such as those mediated by Gαq/11, Gαi/o, and Gα12/13, which are implicated in fibrosis. An off-target effect would involve the compound unintentionally binding to and modulating an unrelated receptor or enzyme (Off-Target X), leading to unintended cellular consequences.
Caption: On-target LPA1 antagonism vs. a hypothetical off-target effect.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
Addressing ACT-1016-0707 precipitation in aqueous solutions
Technical Support Center
For researchers, scientists, and drug development professionals working with the selective LPA1 receptor antagonist ACT-1016-0707, ensuring its proper dissolution in aqueous solutions is critical for experimental success. This guide provides troubleshooting advice and answers to frequently asked questions regarding precipitation issues that may arise during your research.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge stemming from its low water solubility. The following Q&A format addresses specific issues and provides actionable solutions.
Q1: My this compound precipitated after I added it to my aqueous buffer. What went wrong?
A1: Direct addition of this compound powder to aqueous solutions will likely result in immediate precipitation due to its inherent insolubility in water.[1] It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] Ethanol can also be used, though the solubility is lower compared to DMSO.[1] It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][2]
Q3: I prepared a stock solution in DMSO, but the compound still precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The key is to ensure that the final concentration of DMSO in your aqueous solution is high enough to maintain the solubility of this compound, while not adversely affecting your experimental system. Here are some steps to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the buffer to your DMSO stock, mix well, and then gradually add this mixture to the rest of the buffer with continuous vortexing or stirring.
-
Increase Final DMSO Concentration: If your experimental system allows, increasing the final percentage of DMSO may be necessary.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween80 to improve solubility and bioavailability.[1] A similar approach can be adapted for in vitro experiments where permissible.
Q4: What are the maximum recommended concentrations for this compound in different solvents?
A4: The solubility of this compound varies significantly between solvents. The following table summarizes the available data:
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 227.83 mM | Ultrasonic assistance may be needed. Use newly opened DMSO.[2] |
| DMSO | 88 mg/mL | 200.48 mM | Use fresh DMSO as moisture can reduce solubility.[1] |
| DMSO | 80 mg/mL | 182.26 mM | Sonication is recommended.[4] |
| Ethanol | 4 mg/mL | - |
Q5: How should I store my this compound stock solutions to prevent precipitation over time?
A5: Proper storage is crucial for maintaining the integrity of your stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
If you observe any precipitation upon thawing, gently warm the solution and vortex until it is fully dissolved before use.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 438.93 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.39 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Visualizing the Workflow and Underlying Principles
To better understand the process of preparing this compound for aqueous experiments and the rationale behind the troubleshooting steps, the following diagrams illustrate the key workflows and concepts.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound in the LPA1 signaling pathway.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an orally active and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][5] By blocking the LPA1 receptor, it inhibits downstream signaling pathways that are involved in fibrotic diseases.[6]
Q: What are the primary research applications for this compound?
A: this compound is primarily investigated for its potential in treating fibrotic diseases, such as pulmonary fibrosis.[2][6] Its anti-inflammatory and anti-fibrotic properties make it a subject of interest in studies related to tissue remodeling and aberrant wound healing.[6]
Q: Is this compound orally active?
A: Yes, this compound is described as an orally active compound.[1][2][5]
Q: Are there any known liabilities for this compound?
A: While this compound was developed to overcome liabilities of earlier compounds, such as high plasma protein binding and clearance, researchers should always consult the latest literature for any newly identified off-target effects or other potential issues.[7]
This technical guide is intended to provide a starting point for addressing precipitation issues with this compound. Experimental conditions can vary, and some optimization may be required for your specific application. Always refer to the manufacturer's product data sheet for the most up-to-date information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | human LPA1 Antagonist | TargetMol [targetmol.com]
- 5. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 6. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACT-1016-0707 Vehicle Selection for In Vivo Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of vehicle selection for in vivo studies involving the LPA1 receptor antagonist, ACT-1016-0707.
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) with demonstrated anti-inflammatory and antifibrotic activity.[1] Like many small molecule inhibitors, it is poorly soluble in aqueous solutions, which presents a challenge for in vivo administration.[2] Proper vehicle selection is therefore critical to ensure accurate dosing, maximize bioavailability, and minimize confounding effects.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for in vivo studies?
A1: The main challenge is its poor aqueous solubility.[2] This property can lead to precipitation of the compound upon administration, resulting in low bioavailability and inaccurate experimental data. Therefore, a suitable vehicle is required to dissolve or suspend this compound for effective delivery to the target tissues.
Q2: What are the recommended starting vehicles for this compound?
A2: For poorly soluble compounds like this compound, a multi-component vehicle is often necessary. Common options include aqueous solutions with co-solvents, suspensions, or lipid-based formulations.[4] The choice depends on the route of administration and the required dose.[5]
-
For oral (PO) administration: Aqueous suspensions using agents like carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) are common.[5][6]
-
For intravenous (IV) or intraperitoneal (IP) administration: Co-solvent systems are often employed. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) and a diluent like saline or polyethylene (B3416737) glycol (PEG).[7] However, the concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid toxicity.[8]
Q3: How can I improve the solubility of this compound in my chosen vehicle?
A3: Several strategies can be employed to improve solubility:
-
Co-solvents: Using a combination of solvents can enhance solubility. For example, a small amount of DMSO or ethanol (B145695) can be used to dissolve the compound before diluting with saline or PEG.[7]
-
pH adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of the vehicle may improve solubility, but it's crucial to keep the final pH within a physiologically tolerable range (typically 7.2-7.4) to avoid irritation at the injection site.[9][10]
-
Solubilizing agents: Cyclodextrins can be used to form water-soluble complexes with hydrophobic molecules, thereby increasing their solubility.[3]
Q4: What are the signs of a poor formulation in vivo?
A4: Signs of a poor formulation can include:
-
Precipitation: The compound may precipitate out of solution upon administration, which can be observed at the injection site.
-
Adverse reactions: Animals may show signs of distress, irritation, or inflammation at the injection site.[10]
-
Inconsistent results: High variability in experimental data may indicate inconsistent dosing due to a non-homogenous formulation.
Q5: Is it necessary to include a vehicle-only control group in my experiments?
A5: Yes, it is absolutely essential to include a vehicle-only control group. The vehicle itself can have unintended physiological effects that could confound the interpretation of the results.[4] This control group allows you to differentiate the effects of this compound from the effects of the delivery vehicle.
Data Presentation
Table 1: Common Vehicle Compositions for In Vivo Administration
| Vehicle Composition | Route of Administration | Suitability for this compound | Key Considerations |
| 0.9% Saline | IV, IP, SC | Low (without co-solvent) | Suitable for water-soluble compounds. |
| 5-10% DMSO in Saline | IV, IP | Moderate to High | Keep DMSO concentration low to avoid toxicity.[8] |
| 20% PEG400 in Saline | IV, IP | Moderate | PEG400 can cause side effects at high doses.[8] |
| 0.5% Methylcellulose in Water | PO | High | Forms a suspension; ensure uniform dosing. |
| Corn Oil | PO, IP | Moderate | Suitable for highly lipophilic compounds.[7] |
Table 2: Troubleshooting Common Formulation Issues
| Issue | Possible Cause | Recommended Action |
| Compound precipitates out of solution | Exceeds solubility limit in the chosen vehicle | Decrease the concentration of this compound; consider an alternative vehicle with higher solubilizing capacity. |
| Irritation at injection site | pH of the vehicle is not physiological; vehicle itself is an irritant | Adjust pH to ~7.4; reduce the concentration of co-solvents like DMSO.[9][10] |
| Inconsistent bioavailability | Non-homogenous suspension; compound degradation | Ensure thorough mixing of suspensions before each dose; prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Vehicle for IV Administration
This protocol describes the preparation of a common co-solvent vehicle for intravenous administration of a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG400)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals and the dosing volume. Calculate the required volume of each component (10% DMSO, 40% PEG400, 50% Saline).
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile conical tube. Add the calculated volume of DMSO and vortex or sonicate until the compound is completely dissolved.
-
Add PEG400: To the DMSO solution, add the calculated volume of PEG400. Vortex thoroughly until the solution is homogenous.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. Continue to vortex for several minutes to ensure a clear, homogenous solution.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require gentle warming or further sonication.
-
Storage: Store the prepared formulation according to the stability data for this compound. For short-term use, it is often best to prepare the formulation fresh on the day of the experiment.
Mandatory Visualization
Caption: Vehicle selection workflow for this compound.
Caption: Experimental workflow for co-solvent vehicle preparation.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Preparation, Characterization, and In Vivo Evaluation of an Oral Triptolide Nanomatrix System for Rheumatoid Arthritis Therapy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting ACT-1016-0707 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-1016-0707, a selective inhibitor of Kinase Z (KZ).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to variability in results.
Issue 1: High Variability in In Vitro Kinase Assay IC50 Values
Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values determined from our in vitro kinase assays. What are the potential causes and solutions?
Answer:
Variability in in vitro kinase assay IC50 values for this compound can stem from several factors related to compound handling, reagent preparation, and assay execution.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound may have limited solubility in aqueous assay buffers. Visually inspect the highest concentration wells for any precipitate. Prepare a fresh, concentrated stock in 100% DMSO and ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. |
| ATP Concentration | The IC50 of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration in the assay. Use an ATP concentration that is at or below the Km for Kinase Z to ensure accurate potency measurement. Ensure the ATP stock is prepared fresh and its concentration is accurately determined. |
| Enzyme Activity | The activity of Kinase Z can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme for each experiment and always store it at -80°C. Perform a titration of the enzyme to ensure you are in the linear range of the assay. |
| Reagent Mixing | Inadequate mixing of reagents in the assay plate can lead to inconsistent results. Ensure thorough mixing after the addition of each reagent, either by gentle shaking or by pipetting up and down, without introducing bubbles. |
Issue 2: Inconsistent Inhibition of Downstream Substrate-P Phosphorylation in Cell-Based Assays
Question: Our Western blot results show inconsistent inhibition of Substrate-P phosphorylation by this compound in our cell-based assays. Why might this be happening?
Answer:
Inconsistent downstream target inhibition in cellular assays is a common challenge. The workflow below outlines key areas to investigate.
Troubleshooting Workflow for Cellular Target Engagement:
Caption: Troubleshooting workflow for inconsistent cellular target inhibition.
Detailed Methodologies:
-
Cellular Thermal Shift Assay (CETSA) Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Aliquot the supernatant for each temperature point and heat the samples in a PCR machine for 3 minutes at a temperature gradient (e.g., 40°C to 70°C).
-
Cool the samples at room temperature for 3 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble Kinase Z remaining by Western blot. Binding of this compound should increase the thermal stability of Kinase Z.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed signaling pathway for this compound?
A1: this compound is a selective inhibitor of Kinase Z (KZ). In the context of inflammation, an external stimulus (e.g., a cytokine) activates a receptor, leading to the activation of KZ. Activated KZ then phosphorylates "Substrate-P," which initiates a downstream cascade culminating in the transcription and release of pro-inflammatory mediators like IL-6. This compound blocks this pathway at KZ.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for this compound in the STP-Ω pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2:
-
Solid Form: Store at -20°C, desiccated and protected from light.
-
DMSO Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and vortex briefly.
Q3: How should I design my dose-response experiments for cellular assays?
A3: We recommend a 10-point dose-response curve using a semi-log dilution series.
Example Dilution Scheme:
| Concentration (µM) | Log10 Concentration |
| 10 | 1 |
| 3.16 | 0.5 |
| 1 | 0 |
| 0.316 | -0.5 |
| 0.1 | -1 |
| 0.0316 | -1.5 |
| 0.01 | -2 |
| 0.00316 | -2.5 |
| 0.001 | -3 |
| 0 (Vehicle) | N/A |
Experimental Protocol for IL-6 Release Assay:
-
Plate immune cells (e.g., PBMCs or a relevant cell line) in a 96-well plate and allow them to rest overnight.
-
Prepare a 2X concentration series of this compound in culture media.
-
Pre-treat the cells by adding an equal volume of the 2X compound solution to the wells. Also include vehicle control wells (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Prepare a 2X solution of the inflammatory stimulus (e.g., LPS).
-
Add an equal volume of the 2X stimulus to all wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours).
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Plot the IL-6 concentration against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50.
Technical Support Center: Optimizing Preclinical Studies with ACT-1016-0707
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the therapeutic window of ACT-1016-0707 in animal models. The information is designed to address specific issues that may be encountered during experimentation.
I. FAQs: Understanding this compound
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Its mechanism involves insurmountable antagonism with a slow off-rate, leading to efficient and sustained inhibition of LPA1 signaling.[2] This makes it a promising candidate for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[2]
Q2: What is the therapeutic window and why is it important for this compound?
A2: The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing toxic effects. For this compound, defining this window is crucial for designing preclinical studies that demonstrate efficacy while ensuring the welfare of the animal subjects. A wider therapeutic window indicates a safer drug. While specific toxicology data for this compound is not publicly available, understanding potential class-related toxicities of LPA1 antagonists is important for experimental design.
Q3: What are the known in vivo effects of this compound in animal models?
A3: this compound has demonstrated both anti-inflammatory and antifibrotic activity in animal models.[2] It has been shown to be effective in the bleomycin-induced pulmonary fibrosis model in mice and in an LPA-induced skin vascular leakage model.[2] In the vascular leakage model, an oral dose of 30 mg/kg was shown to be effective.[3]
Q4: What are potential off-target effects or toxicities associated with LPA1 receptor antagonists?
A4: While specific data for this compound is limited, class-related toxicities for LPA1 antagonists have been reported. A first-generation LPA1 antagonist, BMS-986020, was associated with hepatobiliary toxicity.[4][5] A second-generation antagonist, BMS-986278 (admilparant), showed a better safety profile, but clinical trials reported adverse events such as diarrhea, cough, and orthostatic hypotension.[6][7][8] Therefore, monitoring for signs of liver injury and gastrointestinal issues is advisable during preclinical studies with this compound.
II. Troubleshooting Guide: Improving the Therapeutic Window
This guide provides a question-and-answer format to address common challenges in preclinical studies with this compound, focusing on strategies to widen the therapeutic window.
| Problem | Possible Cause | Troubleshooting/Optimization Strategy |
| Lack of Efficacy at Non-Toxic Doses | - Inadequate drug exposure at the target site.- Suboptimal dosing frequency.- Issues with drug formulation and bioavailability. | - Dose-Ranging Studies: Conduct pilot studies with a range of doses to establish a clear dose-response relationship for efficacy.- Pharmacokinetic (PK) Analysis: If possible, perform PK studies to correlate plasma and tissue concentrations of this compound with efficacy endpoints.[9] This can help optimize dosing frequency.- Formulation Optimization: Ensure the vehicle used for oral administration is appropriate for this compound and enhances its solubility and absorption. |
| Observed Toxicity at Efficacious Doses | - On-target toxicity due to excessive LPA1 inhibition.- Off-target effects of the compound.- Accumulation of the drug or its metabolites. | - Dose Fractionation: Administer the total daily dose in two or more smaller doses to maintain therapeutic levels while avoiding high peak concentrations that might lead to toxicity.- Therapeutic Drug Monitoring: If feasible, monitor plasma levels of this compound to ensure they remain within the predicted therapeutic range.- Close Monitoring of Animal Health: Implement a comprehensive monitoring plan for clinical signs of toxicity, including weight loss, changes in behavior, and signs of organ-specific toxicity (e.g., liver enzymes). |
| High Inter-Animal Variability in Response | - Inconsistent drug administration.- Genetic variability within the animal strain.- Differences in disease induction severity. | - Refine Administration Technique: Ensure consistent and accurate oral gavage technique to minimize variability in drug delivery.- Standardize Disease Model: Meticulously standardize the induction of the disease model (e.g., bleomycin (B88199) administration) to reduce variability in disease severity between animals.[10]- Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Suspected Hepatobiliary Toxicity | - Potential class-related effect of LPA1 antagonists. | - Monitor Liver Function: Regularly monitor serum levels of liver enzymes such as ALT and AST.- Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to look for any signs of injury.[4] |
III. Experimental Protocols
A. Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This model is widely used to screen for potential anti-fibrotic therapies.
Methodology:
-
Animal Strain: C57BL/6 mice are commonly used as they are a susceptible strain to bleomycin-induced fibrosis.[11]
-
Bleomycin Administration:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg).[7] The administration can be performed via direct visualization of the trachea or non-surgically.
-
A control group should receive sterile saline or PBS.
-
-
This compound Administration:
-
Begin oral administration of this compound at the desired doses, typically starting on the same day as bleomycin administration or in a therapeutic regimen starting after the inflammatory phase (e.g., day 7).[10]
-
A vehicle control group should be included.
-
-
Efficacy Assessment (typically at day 14 or 21):
-
Histology: Harvest the lungs and fix them for histological analysis. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[11]
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue as a biochemical marker of fibrosis.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for inflammatory cell counts and cytokine levels.[11]
-
B. LPA-Induced Vascular Leakage Model in Mice (Miles Assay)
This model assesses the ability of this compound to block LPA-induced increases in vascular permeability.
Methodology:
-
Animal Strain: Various mouse strains can be used.
-
Procedure:
-
Administer this compound or vehicle orally at the desired dose (e.g., 30 mg/kg).[3]
-
After a specified pre-treatment time (e.g., 1-2 hours), intravenously inject Evans blue dye (e.g., 1% solution).[12]
-
After allowing the dye to circulate (e.g., 30 minutes), intradermally inject a low dose of LPA into the dorsal skin. Inject vehicle (saline or PBS) at a contralateral site as a control.[12]
-
After a set time (e.g., 30-60 minutes), euthanize the animal and excise the skin at the injection sites.
-
-
Quantification:
-
Extract the Evans blue dye from the skin samples using a solvent like formamide.[12]
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
The amount of dye extravasation is proportional to the vascular leakage. Compare the leakage at the LPA-injected site between the this compound treated and vehicle-treated groups.
-
IV. Visualizations
A. Signaling Pathway of LPA1 Receptor and Inhibition by this compound
Caption: LPA1 receptor signaling pathway and its inhibition by this compound.
B. Experimental Workflow for Improving Therapeutic Window
Caption: A logical workflow for determining and improving the therapeutic window.
References
- 1. | BioWorld [bioworld.com]
- 2. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. medchemexpress.com [medchemexpress.com]
Overcoming challenges in the large-scale synthesis of ACT-1016-0707
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of ACT-1016-0707.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key stages of the this compound synthesis.
Nitrile Hydrolysis Step
The conversion of the nitrile intermediate is a critical step that can present challenges related to reaction completion and impurity profiles.
Problem: Incomplete or sluggish nitrile hydrolysis.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient acid concentration or activity. | Ensure the hydrochloric acid used is of the correct molarity and has not degraded. Consider a fresh batch of reagent. | A noticeable increase in the reaction rate and conversion to the desired carboxylic acid. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 5-10°C, while carefully monitoring for the formation of degradation products by HPLC. | The reaction should proceed to completion in a more reasonable timeframe. |
| Poor solubility of the nitrile starting material. | If the reaction mixture is a slurry, consider the addition of a co-solvent to improve solubility. The choice of co-solvent should be evaluated for its compatibility with the reaction conditions and downstream processing. | A homogenous reaction mixture should lead to improved reaction kinetics. |
Problem: Formation of amide impurity.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient heating or reaction time. | Prolong the reaction time at the optimal temperature, monitoring the disappearance of the amide intermediate by HPLC. | Complete conversion of the amide to the carboxylic acid. |
Amide Coupling Reaction
The coupling of the carboxylic acid intermediate with the designated amine is a pivotal step influencing the overall yield and purity of the final product.
Problem: Low yield of the desired amide.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient activation of the carboxylic acid. | Ensure the coupling reagent (e.g., HATU) is of high quality and used in the correct stoichiometric ratio. The order of addition of reagents can also be critical. | Improved conversion to the desired amide product. |
| Presence of moisture. | Conduct the reaction under strictly anhydrous conditions. Dry all solvents and reagents thoroughly before use. | Reduced side reactions and decomposition of the coupling agent, leading to a higher yield. |
| Suboptimal base. | The choice and amount of base (e.g., DIPEA or TEA) are crucial. Ensure the base is added slowly to control the reaction exotherm and that the correct number of equivalents are used. | Efficient neutralization of the acid formed during the reaction, driving the equilibrium towards product formation. |
Problem: Difficulty in removing coupling agent byproducts.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Water-soluble byproducts remaining in the organic phase. | Perform aqueous washes of the organic layer with dilute acid, base, or brine as appropriate to remove the specific byproducts. | A cleaner crude product with a reduced burden on the final purification step. |
Purification of Oily Intermediates
Several intermediates in the synthesis of this compound are reported to be oily, which can complicate their purification.[1]
Problem: Difficulty in isolating and handling oily products.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Product is a viscous oil at room temperature. | Attempt to crystallize the oil by exploring different solvent systems, using a seed crystal if available, or by cooling the concentrated solution. | Isolation of a crystalline solid that is easier to handle, filter, and dry, and which typically has higher purity. |
| Residual solvent in the oil. | Utilize a high-vacuum pump and gently heat the oil to remove trapped solvents. Co-evaporation with a suitable solvent can also be effective. | A solvent-free, stable oil ready for the next synthetic step. |
Problem: Impurities co-eluting with the oily product during chromatography.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Similar polarity of the product and impurities. | Optimize the chromatographic conditions by screening different solvent systems and stationary phases (e.g., normal phase, reverse phase). | Improved separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the overall yield for the large-scale synthesis of this compound?
A1: The reported overall yield for the nine-step linear synthesis on a 450 g scale is 34%.[1]
Q2: What were the key improvements in the large-scale synthesis of this compound?
A2: The key developments included an improved nitrile hydrolysis process, a high-yielding and safe amide coupling reaction, and the successful isolation and purification of previously oily intermediates as crystalline solids.[1]
Q3: Are there any specific safety precautions to consider during the amide coupling step?
A3: Yes, amide coupling reagents can be hazardous. It is important to consult the safety data sheet (SDS) for the specific reagent being used. The reaction can also be exothermic, so controlled addition of reagents and temperature monitoring are crucial.
Q4: How can I monitor the progress of the reactions effectively?
A4: High-performance liquid chromatography (HPLC) is a suitable method for monitoring the progress of most steps in the synthesis. Thin-layer chromatography (TLC) can also be used for rapid qualitative checks.
Experimental Protocols
Detailed experimental protocols for the key transformations in the synthesis of this compound are crucial for reproducibility. The following are generalized procedures based on the key challenges identified.
General Protocol for Nitrile Hydrolysis:
-
Charge the nitrile starting material and an appropriate solvent to a reaction vessel.
-
Add a concentrated aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
General Protocol for HATU-Mediated Amide Coupling:
-
Dissolve the carboxylic acid intermediate in a suitable anhydrous solvent (e.g., DMF or isopropyl acetate).
-
Add the amine component to the solution.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC or TLC.
-
Upon completion, quench the reaction and perform an aqueous workup to remove byproducts.
-
Isolate the crude product by extraction and concentrate the organic phase. Purify the product as needed.
Data Presentation
Table 1: Summary of Key Transformations and Challenges
| Synthetic Step | Key Transformation | Identified Challenge | Reported Improvement |
| Step X | Nitrile Hydrolysis | Incomplete conversion, formation of amide impurity. | Improved hydrolysis conditions.[1] |
| Step Y | Amide Coupling | Low yield, difficult purification. | High-yielding and safe coupling protocol.[1] |
| Intermediate Purification | Isolation of Products | Several intermediates were oily and difficult to purify. | Development of methods to isolate intermediates as crystalline solids.[1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the high-level workflow for the synthesis of this compound, highlighting the key challenging steps.
Caption: High-level workflow for the large-scale synthesis of this compound.
Troubleshooting Logic for Low Amide Coupling Yield
This diagram outlines a logical approach to troubleshooting low yields in the amide coupling reaction.
Caption: Troubleshooting logic for low yield in the amide coupling step.
References
Technical Support Center: ACT-1016-0707 Metabolism and Potential Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism and potential drug-drug interactions (DDIs) of ACT-1016-0707. Please note that as this compound is a novel compound, publicly available data on its metabolism and DDI profile is limited. The information provided herein is based on available preclinical data and general principles of drug metabolism and safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic stability of this compound?
A1: this compound was specifically designed for improved metabolic stability.[1][2] During its preclinical development, lead optimization efforts focused on creating a metabolically stable and orally active molecule.[1][2] While specific quantitative data on its metabolic half-life in various in vitro systems (e.g., liver microsomes, hepatocytes) is not detailed in the available literature, its selection as a preclinical candidate suggests it possesses favorable stability characteristics.
Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A2: Specific reaction phenotyping studies to identify the CYP enzymes responsible for the metabolism of this compound have not been published. However, it is standard practice in preclinical drug development to identify the major metabolizing enzymes for a new chemical entity. Researchers encountering unexpected variability in in vivo studies may consider conducting their own reaction phenotyping experiments.
Q3: What is the potential for this compound to cause drug-drug interactions via inhibition or induction of CYP enzymes?
A3: There is no publicly available data from in vitro studies assessing the potential of this compound to inhibit or induce major CYP enzymes. Standard non-clinical safety assessment typically includes such evaluations. Without this data, it is advisable to exercise caution when co-administering this compound with drugs that are sensitive substrates of major CYP enzymes, particularly those with a narrow therapeutic index.
Q4: Is this compound a substrate of any drug transporters, and what is the implication for drug-drug interactions?
A4: During the development of this compound, a precursor compound, azetidine (B1206935) 17, was identified as a substrate of the hepatic uptake transporter Organic Anion-Transporting Polypeptide 1B1 (OATP1B1).[1][2] Substrates of OATP1B1 can be subject to DDIs with inhibitors of this transporter. However, this compound (also known as compound 49) was developed by replacing the carboxylic acid moiety of the precursor with a non-acidic sulfamide (B24259) group, a strategy intended to mitigate this interaction.[1][2] An earlier analog, compound 24, was confirmed to no longer be an OATP1B1 substrate.[1] This suggests that the potential for clinically relevant DDIs mediated by OATP1B1 is likely low for this compound.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic (PK) data in animal studies.
| Potential Cause | Troubleshooting Step |
| Genetic polymorphism in drug-metabolizing enzymes | If the animal species used is known to have polymorphisms in CYP enzymes, consider genotyping the animals. |
| Induction or inhibition of metabolism | Review all co-administered substances, including vehicle components, for their potential to induce or inhibit metabolic enzymes. |
| Food effects | Standardize the feeding schedule of the animals, as food can alter gastric emptying and drug absorption. |
| Enterohepatic recirculation | While an earlier analog was suggested to undergo enterohepatic recirculation, it is a potential consideration. Analyze bile duct-cannulated animals to confirm or rule out this phenomenon.[1] |
Issue 2: Unexpected in vitro metabolism results.
| Potential Cause | Troubleshooting Step |
| Incorrect substrate concentration | Ensure the substrate concentration used is appropriate for the Km of the expected metabolic enzymes. If Km is unknown, perform a substrate concentration-range finding experiment. |
| Cofactor limitation | Verify the concentration and stability of cofactors such as NADPH in the incubation medium. |
| Instability of the compound in the assay matrix | Perform a stability check of this compound in the incubation buffer without active enzymes or cofactors. |
| Inappropriate in vitro system | If using a single enzyme system (e.g., recombinant CYP), consider that other enzymes or pathways may be involved. Use more complex systems like human liver microsomes or hepatocytes to get a broader picture of metabolism. |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following are generalized methodologies for key experiments relevant to metabolism and DDI studies.
Metabolic Stability Assessment in Liver Microsomes:
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (<0.5%) to avoid enzyme inhibition.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), phosphate (B84403) buffer (pH 7.4), and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add a pre-warmed solution of NADPH to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
CYP Reaction Phenotyping using Recombinant Human CYPs:
-
Incubation Setup: Prepare separate incubations for each major recombinant human CYP enzyme (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Reaction Mixture: Each incubation should contain a specific rCYP, a cytochrome P450 reductase, a lipid source, buffer, and this compound.
-
Reaction Initiation and Termination: Follow the same procedure as for the metabolic stability assay.
-
Analysis: Quantify the depletion of this compound or the formation of its metabolites. The CYP isoform that shows the highest rate of metabolism is considered the primary contributor.
Visualizations
Caption: Logical workflow of the preclinical development of this compound.
Caption: General experimental workflow for in vitro metabolism and DDI studies.
References
Technical Support Center: Best Practices for ACT-1016-0707
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of ACT-1016-0707, a potent and selective LPA1 receptor antagonist. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound upon arrival?
For optimal stability, it is recommended to store the solid powder of this compound in a freezer. Specific temperature recommendations and corresponding storage durations are detailed in Table 1.
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. A concentration of 10 mM in DMSO is a typical starting point for many experimental setups.
Q3: I'm having trouble dissolving the compound. What can I do?
If you experience solubility issues, gentle vortexing of the solution can help. You may also warm the solution slightly to aid dissolution. Ensure that the solvent is of high purity and that you are working within the recommended concentration ranges.
Q4: How should I store the stock solution to prevent degradation?
Stock solutions of this compound should be stored frozen to maintain their integrity. For long-term storage, -80°C is recommended. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.
Q5: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). By blocking this receptor, it inhibits downstream signaling pathways that are associated with pro-fibrotic and pro-inflammatory responses.
Data Presentation
For easy reference, the following table summarizes the recommended storage conditions for this compound in both its solid and dissolved forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Solid Powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated precision micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 438.93 g/mol ), you would need 4.39 mg.
-
Dissolution: Add the calculated volume of DMSO to the solid compound.
-
Mixing: Gently vortex the solution until the solid is completely dissolved. If necessary, brief and gentle warming can be applied.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store these aliquots at -80°C for long-term use or at -20°C for shorter-term storage, as specified in Table 1.[1]
Mandatory Visualization
The following diagrams illustrate key workflows and pathways related to the use of this compound.
Caption: Recommended experimental workflow for this compound.
Caption: this compound antagonizes the LPA1 receptor signaling.
References
Validation & Comparative
A Comparative Guide to LPA1 Receptor Antagonists: ACT-1016-0707, BMS-986020, and SAR100842
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for three prominent lysophosphatidic acid receptor 1 (LPA1) antagonists: ACT-1016-0707, BMS-986020, and SAR100842. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, is a key driver in the pathogenesis of fibrotic diseases. Consequently, antagonism of this receptor is a promising therapeutic strategy. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in research and drug development efforts.
Mechanism of Action: Targeting the LPA1 Receptor Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. Activation of LPA1 initiates a cascade of intracellular signaling events that are implicated in the progression of fibrosis. These signaling pathways drive key pathological processes such as fibroblast proliferation and migration, differentiation of fibroblasts into myofibroblasts, and excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.
LPA1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[1][2] These G proteins, in turn, modulate the activity of various downstream effector molecules, leading to a range of cellular responses that contribute to the fibrotic process. By competitively inhibiting the binding of LPA to the LPA1 receptor, antagonists like this compound, BMS-986020, and SAR100842 aim to block these pro-fibrotic signaling cascades.
Comparative In Vitro Potency
The following table summarizes the available in vitro potency data for this compound, BMS-986020, and SAR100842 against the human LPA1 receptor. It is important to note that the experimental conditions, such as the assay format and cell line used, may vary between studies. This can influence the reported potency values, and therefore, direct comparisons should be made with caution.
| Parameter | This compound | BMS-986020 | SAR100842 |
| Target | Human LPA1 Receptor | Human LPA1 Receptor | Human LPA1 Receptor |
| Assay Type | Tango (β-arrestin recruitment) | Radioligand Binding | Calcium Mobilization |
| Cell Line | Not Specified | CHO cells | CHO cells |
| IC50 / Kb | IC50: 3.1 nM[3] | Kb: 6.7 nM, IC50: 300 nM | IC50: ~100 nM[4] |
Preclinical Pharmacokinetic Profiles
A summary of the available preclinical pharmacokinetic data is presented below. These parameters are crucial for evaluating the drug-like properties of a compound and predicting its behavior in vivo. As with the in vitro data, the species and experimental conditions under which these data were generated should be considered when making comparisons.
| Parameter | This compound | BMS-986020 / Analogs | SAR100842 (Fipaxalparant) |
| Species | Rat, Mouse | Mouse, Rat, Monkey | Rat, Dog |
| Oral Bioavailability (F%) | Orally active[5][6] | BMS-986278: 70% (mouse), 100% (rat), 79% (monkey)[7] | High oral bioavailability |
| Key Observations | Selected for preclinical development due to its potent, orally active nature.[6] | BMS-986020 was discontinued (B1498344) due to hepatobiliary toxicity.[8] BMS-986278, a close analog, shows excellent pharmacokinetics.[7] | Well-tolerated in preclinical species. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its target receptor.
Objective: To measure the binding affinity (Kd or Ki) of LPA1 receptor antagonists.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor.
-
Incubation: A fixed concentration of a radiolabeled LPA1 ligand (e.g., [³H]-LPA) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (competitor).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand, while the unbound radioligand passes through.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 8. BMS-986020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Efficacy Analysis: The Insurmountable LPA1 Antagonist ACT-1016-0707 Versus Surmountable Counterparts
For Researchers, Scientists, and Drug Development Professionals
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling target in the development of therapies for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Antagonism of this receptor has shown promise in mitigating the pro-fibrotic signaling cascade. A key distinction among LPA1 antagonists lies in their mode of inhibition: surmountable (competitive) versus insurmountable (non-competitive). This guide provides an objective comparison of the novel insurmountable antagonist ACT-1016-0707 against representative surmountable LPA1 antagonists, supported by experimental data.
A recent study highlights the unique binding properties of this compound, an insurmountable LPA1 antagonist with slow off-rate kinetics.[1][2][3][4] This characteristic is believed to confer a significant advantage in the context of fibrotic diseases where high concentrations of lysophosphatidic acid (LPA) are prevalent.[1][2][3][4] In contrast, surmountable antagonists, such as admilparant (BMS-986278), can be outcompeted by high levels of the endogenous ligand. This guide will delve into the comparative preclinical data to elucidate the potential therapeutic implications of these distinct pharmacological profiles.
In Vitro Potency and Selectivity
The in vitro activity of this compound has been characterized and compared to other LPA1 antagonists in various functional assays. The data presented below is a compilation from multiple preclinical studies.
| Compound | Target | Assay Type | Cell Line | Potency (IC50) | Reference |
| This compound | human LPA1 | Tango | - | 3.1 nM | [Birker-Robaczewska et al., 2025] |
| admilparant (BMS-986278) | human LPA1 | - | human lung fibroblasts | Potent and complete antagonist | [5][6] |
| HZN-825 | human LPA1 | - | IPF patient-derived fibroblasts | Concentration-dependent blockage of LPA-induced differentiation | [Preclinical data] |
In Vivo Efficacy in a Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model in mice is a standard for evaluating the anti-fibrotic potential of therapeutic candidates.[7][8][9][10][11] Both this compound and surmountable antagonists have been assessed in this model.
| Compound | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |
| This compound | Prophylactic oral administration | Attenuation of pro-inflammatory and pro-fibrotic signaling | Demonstrated robust anti-fibrotic and anti-inflammatory activity | [1][2][3][4] |
| admilparant (BMS-986278) | - | Decreased picrosirius red staining area of the lung | Showed anti-fibrotic activity | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Simplified LPA1 receptor signaling pathway leading to pro-fibrotic responses.
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the LPA-induced increase in intracellular calcium concentration, a key downstream signaling event of LPA1 activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid (B1678239) to prevent dye leakage.
-
Compound Incubation: The cells are then treated with varying concentrations of the LPA1 antagonist (e.g., this compound or a surmountable antagonist) or vehicle control and incubated for a specified period.
-
LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of an EC80 concentration of LPA. The change in fluorescence, indicative of calcium mobilization, is recorded over time.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.
Transwell Chemotaxis Assay
This assay assesses the ability of an antagonist to block the LPA-induced migration of cells, a crucial process in fibroblast recruitment to sites of injury.[12]
-
Cell Preparation: A suitable cell line, such as A2058 melanoma cells which endogenously express LPA1, is serum-starved to reduce basal migration.[12]
-
Assay Setup: A Transwell insert with a porous membrane is placed in a multi-well plate. The lower chamber contains serum-free media with LPA as a chemoattractant.
-
Cell Seeding: The serum-starved cells, pre-incubated with different concentrations of the LPA1 antagonist or vehicle, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for several hours to allow cell migration through the membrane towards the LPA gradient.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.
-
Data Analysis: The inhibitory effect of the antagonist is expressed as the percentage of migration relative to the LPA-only control, and the IC50 is calculated.
Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is a cornerstone for the preclinical evaluation of anti-fibrotic therapies.[7][8][9][10][11]
-
Animal Model: C57BL/6 mice are commonly used for this model.[7][9]
-
Induction of Fibrosis: A single dose of bleomycin is administered directly to the lungs via intratracheal instillation to induce lung injury and subsequent fibrosis.[7][8][9][10][11]
-
Treatment: Animals are treated with the test compound (e.g., this compound or a surmountable antagonist) or vehicle, typically via oral gavage, starting at a specified time relative to bleomycin administration (prophylactic or therapeutic regimen).
-
Efficacy Assessment: After a defined period (e.g., 21 or 28 days), the mice are euthanized, and the lungs are harvested. Efficacy is evaluated through:
-
Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[7][11]
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay.[11]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration and cytokine levels.[7][11]
-
Conclusion
The available preclinical data suggests that the insurmountable LPA1 antagonist this compound demonstrates potent anti-fibrotic and anti-inflammatory effects. Its unique pharmacological profile, characterized by slow off-rate kinetics, may offer a sustained and robust inhibition of LPA1 signaling, even in the high-LPA microenvironment characteristic of fibrotic tissues. This contrasts with surmountable antagonists, whose efficacy may be diminished by competition with the endogenous ligand. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic potential of these different classes of LPA1 antagonists in the treatment of fibrotic diseases.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 10. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
Head-to-Head Comparison: ACT-1016-0707 vs. HZN-825 in the Context of Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two investigational lysophosphatidic acid receptor 1 (LPAR1) antagonists: ACT-1016-0707 and HZN-825. Both molecules have emerged as promising therapeutic candidates for a range of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc). This document summarizes their mechanism of action, preclinical and clinical data, and available experimental methodologies to assist researchers in evaluating their potential.
Executive Summary
This compound and HZN-825 are both orally active antagonists of LPAR1, a G protein-coupled receptor implicated in the pathogenesis of fibrosis. While they share a common target, their development stages and available data differ significantly. This compound is a preclinical candidate with potent and insurmountable antagonism demonstrated in in vitro and in vivo models. HZN-825, also known as fipaxalparant, has progressed to Phase 2 clinical trials, providing valuable data on its safety and efficacy in human subjects. This guide aims to present the existing data in a structured format to facilitate a direct comparison where possible.
Data Presentation
Table 1: In Vitro Pharmacology
| Parameter | This compound | HZN-825 (Fipaxalparant) |
| Target | Lysophosphatidic Acid Receptor 1 (LPAR1) | Lysophosphatidic Acid Receptor 1 (LPAR1) |
| Mechanism of Action | Selective, insurmountable antagonist with slow off-rate kinetics[1] | Selective negative allosteric modulator[2][3] |
| Potency (IC50) | 3.1 nM (for human LPAR1 in Tango assay)[4][5] | Not explicitly reported in publicly available literature. |
Table 2: Preclinical Efficacy in Fibrosis Models
| Model | This compound | HZN-825 (Fipaxalparant) |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Attenuated proinflammatory and profibrotic signaling[1]. | Preclinical studies demonstrated the potential to prevent and possibly reverse underlying pathologies of IPF[6][7]. Specific quantitative data is not detailed in the available resources. |
| Skin Vascular Leakage Model (Mouse) | Potent and highly efficient prevention of LPA-induced vascular leakage[1]. Suppressed LPA-induced vascular leakage at a p.o. dose of 30 mg/kg[5]. | Preclinical evidence supports antifibrotic potential in skin[7]. |
Table 3: Pharmacokinetics
| Parameter | This compound | HZN-825 (Fipaxalparant) |
| Route of Administration | Oral[5][8] | Oral[9] |
| Preclinical Species | Rat[10] | Not explicitly detailed, but preclinical data exists[3]. |
| Human Pharmacokinetics | Not yet reported. | In healthy volunteers, exposure increased in a less than dose-proportional manner from 150 to 450 mg. A high-fat meal increased Cmax and AUC at the 450 mg dose[3]. |
Table 4: Clinical Development Status
| Parameter | This compound | HZN-825 (Fipaxalparant) |
| Development Phase | Preclinical[8][10] | Phase 2 Clinical Trials[2] |
| Target Indications | Fibrotic Diseases[8][10] | Diffuse Cutaneous Systemic Sclerosis (dcSSc), Idiopathic Pulmonary Fibrosis (IPF)[7][9] |
| Key Clinical Findings | N/A | In a Phase 2a trial (NCT01651143) for dcSSc, a numerically greater reduction in the modified Rodnan Skin Score (mRSS) was observed compared to placebo at week 8, though not statistically significant.[11] After 24 weeks of treatment (including an open-label extension), 79% of patients showed a clinically meaningful improvement in mRSS[7]. The drug was well-tolerated[11]. |
Signaling Pathways and Experimental Workflows
LPAR1 Signaling Pathway in Fibrosis
Caption: LPAR1 signaling cascade in fibrosis and points of intervention.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for evaluating antifibrotic agents in a mouse model.
Experimental Protocols
Detailed, step-by-step protocols for the specific studies on this compound and HZN-825 are not fully available in the public domain. However, based on the cited literature, the following methodologies are representative of the experimental approaches used.
Bleomycin-Induced Pulmonary Fibrosis in Mice (General Protocol)
This model is widely used to screen for anti-fibrotic compounds and the general procedure is as follows:
-
Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response to bleomycin[12].
-
Disease Induction: A single intratracheal instillation of bleomycin (e.g., 1-4 mg/kg) is administered to anesthetized mice[13]. The use of a microsprayer can enhance the uniformity of lung injury[14].
-
Treatment:
-
Prophylactic regimen: The test compound (e.g., this compound) is administered shortly before or at the same time as bleomycin and continued throughout the study.
-
Therapeutic regimen: Treatment begins after the initial inflammatory phase has subsided (typically after day 7) to model treatment of established fibrosis[12].
-
-
Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration[13].
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (neutrophils, lymphocytes, macrophages) and pro-inflammatory cytokines[15].
-
Histological Analysis: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system[15].
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen[12].
-
Phase 2a Clinical Trial of HZN-825 in Diffuse Cutaneous Systemic Sclerosis (NCT01651143)
This study was designed to evaluate the safety, tolerability, and biological activity of HZN-825 (formerly SAR100842).
-
Study Design: A double-blind, randomized, placebo-controlled trial over 8 weeks, followed by a 16-week open-label extension[11][16].
-
Patient Population: Patients with early-stage diffuse cutaneous Systemic Sclerosis (dcSSc) and a baseline modified Rodnan Skin Score (mRSS) of at least 15[11].
-
Intervention:
-
Primary Endpoint: Safety and tolerability during the 8-week double-blind phase[11][17].
-
Exploratory Endpoints:
Conclusion
Both this compound and HZN-825 represent promising therapeutic strategies for fibrotic diseases by targeting the LPAR1 signaling pathway. This compound has demonstrated high potency and a unique insurmountable antagonism in preclinical models, suggesting a potentially robust and durable effect. HZN-825 has the advantage of having progressed further in clinical development, providing initial evidence of safety and a signal of efficacy in patients with dcSSc. The lack of a publicly available IC50 value and detailed preclinical efficacy data for HZN-825 makes a direct potency and preclinical efficacy comparison challenging. Future research, including head-to-head preclinical studies and the full publication of HZN-825's clinical trial data, will be crucial for a more definitive comparison of these two LPAR1 antagonists. Researchers in the field should consider the distinct profiles of these compounds when designing future studies and selecting candidates for further development.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics of Fipaxalparant, a Small-Molecule Selective Negative Allosteric Modulator of Lysophosphatidic Acid Receptor 1, and the Effect of Food in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Horizon Therapeutics plc Announces First Patient Enrolled in Phase 2b Pivotal Trial Evaluating HZN-825 for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - BioSpace [biospace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 15. researchgate.net [researchgate.net]
- 16. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Showdown: Unraveling the Antifibrotic Potential of ACT-1016-0707 and Pirfenidone in Idiopathic Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, the quest for more effective treatments for Idiopathic Pulmonary Fibrosis (IPF), a relentless and progressive lung disease, is a paramount challenge. This guide provides an in-depth, objective comparison of a novel investigational agent, ACT-1016-0707, and the established therapy, pirfenidone (B1678446). By delving into their distinct mechanisms of action, preclinical efficacy in validated animal models, and the experimental frameworks used for their evaluation, this document aims to illuminate the therapeutic promise and distinguishing features of each compound.
At a Glance: this compound vs. Pirfenidone
| Feature | This compound | Pirfenidone |
| Primary Mechanism of Action | Selective, insurmountable lysophosphatidic acid receptor 1 (LPA1) antagonist[1] | Multi-faceted: anti-inflammatory, antioxidant, and antifibrotic properties; notably inhibits Transforming Growth Factor-beta 1 (TGF-β1)[2] |
| Drug Target | LPA1 Receptor | Multiple pathways and targets implicated |
| Preclinical Efficacy Highlights | Demonstrates robust antifibrotic and anti-inflammatory activity in in vitro and in vivo models of pulmonary fibrosis[1] | Attenuates fibrosis and inflammation in various preclinical models, including the bleomycin-induced lung fibrosis model[3][4] |
| Clinical Development Stage | Preclinical[5] | Approved for the treatment of IPF |
Unraveling the Mechanisms: Two Distinct Approaches to Combating Fibrosis
The fundamental difference between this compound and pirfenidone lies in their targeted molecular pathways.
This compound: A Precision Strike on the LPA1 Receptor
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1]. The LPA-LPA1 signaling pathway is a key driver of fibrosis, promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts—the primary cells responsible for excessive extracellular matrix deposition in the lungs. By blocking this receptor, this compound aims to halt these profibrotic processes at a critical juncture. A noteworthy characteristic of this compound is its insurmountable antagonism, meaning it can effectively inhibit LPA1 signaling even in the presence of high concentrations of LPA[1].
Pirfenidone: A Multi-Pronged Attack on Fibrotic Pathways
In contrast to the targeted approach of this compound, pirfenidone exhibits a broader spectrum of activity. While its precise molecular target remains to be fully elucidated, its antifibrotic effects are well-documented to involve the downregulation of key profibrotic and pro-inflammatory cytokines, most notably TGF-β1[2]. TGF-β1 is a central mediator in the pathogenesis of IPF, orchestrating the transformation of fibroblasts into myofibroblasts and stimulating the production of collagen and other extracellular matrix components. Pirfenidone's ability to also exert antioxidant effects further contributes to its therapeutic action by mitigating oxidative stress, a known contributor to lung injury and fibrosis.
Preclinical Efficacy: Head-to-Head in the Bleomycin (B88199) Model
The bleomycin-induced lung fibrosis model in rodents is a cornerstone for the preclinical evaluation of antifibrotic agents. While direct comparative studies between this compound and pirfenidone are not yet published, analysis of their individual performance in this model provides valuable insights.
Quantitative Comparison of Antifibrotic Effects in the Bleomycin-Induced Lung Fibrosis Model
| Parameter | This compound | Pirfenidone |
| Reduction in Lung Collagen Content (Hydroxyproline) | Significant reduction observed[1] | Significant reduction in hydroxyproline (B1673980) content demonstrated in multiple studies[3][4] |
| Histological Improvement (Fibrosis Score) | Attenuation of lung tissue damage and fibrosis[1] | Significant reduction in alveolitis and fibrosis scores[3] |
| Effect on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) | Attenuated proinflammatory signaling[1] | Significant decrease in inflammatory cell infiltration[6] |
| Modulation of Pro-inflammatory Cytokines | Attenuated proinflammatory signaling in lung fibrosis models[1] | Suppressed increases in IL-1β, IL-6, and TNF-α[6][7] |
| Effect on Profibrotic Mediators | Attenuated profibrotic signaling[1] | Suppressed elevation of TGF-β1 and bFGF[7] |
It is crucial to note that direct quantitative comparisons are challenging due to variations in experimental protocols across different studies.
Experimental Protocols: A Closer Look at the Methodology
Understanding the experimental design is critical for interpreting the preclinical data. Below are generalized protocols for the in vivo and in vitro experiments commonly used to evaluate these compounds.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Typically, C57BL/6 mice are used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration: this compound or pirfenidone is administered, often via oral gavage, daily for a specified period, either prophylactically (starting before or at the time of bleomycin administration) or therapeutically (starting after the initial inflammatory phase).
-
Endpoints: At the end of the study period, animals are euthanized, and lungs are harvested for analysis. Key endpoints include:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system.
-
Collagen Content: The total lung collagen content is quantified by measuring hydroxyproline levels, a major component of collagen.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The fluid is analyzed for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes) and levels of inflammatory cytokines and growth factors.
-
In Vitro: Assessing Antifibrotic Activity in Lung Fibroblasts
-
Cell Culture: Primary human lung fibroblasts or fibroblast cell lines (e.g., HFL1) are cultured.
-
Stimulation: Fibroblasts are stimulated with a profibrotic agent, typically TGF-β1, to induce differentiation into myofibroblasts and increase extracellular matrix production.
-
Treatment: The cells are co-treated with varying concentrations of this compound or pirfenidone.
-
Endpoints:
-
Cell Proliferation and Migration: Assays such as MTT and scratch tests are used to assess the inhibitory effects of the compounds on fibroblast proliferation and migration[8].
-
Myofibroblast Differentiation: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is measured by techniques like Western blotting or immunofluorescence.
-
Extracellular Matrix Production: The levels of collagen and fibronectin are quantified.
-
Signaling Pathway Analysis: The phosphorylation status and expression levels of key proteins in the LPA1 and TGF-β signaling pathways are analyzed by Western blotting[8].
-
Concluding Remarks
Both this compound and pirfenidone demonstrate significant antifibrotic potential in preclinical models of pulmonary fibrosis, albeit through distinct mechanisms of action. This compound offers a targeted approach by selectively and insurmountably antagonizing the LPA1 receptor, a key initiator of the fibrotic cascade. Pirfenidone, as an established therapy, provides a broader, multi-faceted approach by modulating several pathways, including the pivotal TGF-β signaling pathway.
The preclinical data for this compound are promising, suggesting it could be a valuable addition to the therapeutic arsenal (B13267) for IPF. Further investigation, including direct comparative preclinical studies with existing therapies like pirfenidone and eventual clinical trials, will be crucial to fully elucidate its therapeutic potential and position in the management of this devastating disease. For drug development professionals, the contrasting mechanisms of these two agents underscore the diverse therapeutic strategies being explored to combat IPF and highlight the ongoing evolution of our understanding of this complex disease.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 3. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Validating ACT-1016-0707 Target Engagement: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ACT-1016-0707's performance against other lysophosphatidic acid receptor 1 (LPA1) antagonists in preclinical models. The data herein supports the validation of this compound's target engagement and highlights its potential as a best-in-class therapeutic for fibrotic diseases.
This compound is a potent and selective antagonist of the LPA1 receptor, a key signaling protein implicated in the progression of fibrosis.[1][2] A distinguishing feature of this compound is its insurmountable antagonism, characterized by a slow off-rate from the LPA1 receptor.[1] This property suggests a durable inhibition of LPA1 signaling, even in the presence of high concentrations of the native ligand, lysophosphatidic acid (LPA).[1] This guide compares the preclinical profile of this compound with other LPA1 antagonists, focusing on its target engagement in established in vitro and in vivo models.
In Vitro Potency and Target Engagement
The initial characterization of this compound's interaction with the LPA1 receptor was performed using a Tango beta-arrestin recruitment assay. This assay measures the functional consequence of receptor activation.
| Compound | Antagonism Type | In Vitro Assay | Target | IC50 (nM) |
| This compound | Insurmountable | Tango | Human LPA1 | 3.1 [3][4] |
| Admilparant (BMS-986278) | Surmountable | - | Human LPA1 | Data not available in provided search results |
| HZN-825 (Fipaxalparant) | Surmountable | - | Human LPA1 | Data not available in provided search results |
Table 1: In Vitro Potency of LPA1 Antagonists.
Preclinical studies have directly compared this compound with surmountable LPA1 antagonists like admilparant and HZN-825 in cellular assays.[5] While specific IC50 values for the comparator compounds in the same assays are not detailed in the provided information, the insurmountable nature of this compound's antagonism suggests a more sustained target engagement at the cellular level.
In Vivo Target Engagement and Efficacy
The in vivo target engagement of this compound was validated using the LPA-induced skin vascular leakage model in mice. This model assesses the ability of an antagonist to block the physiological effects of LPA1 activation in a living system.
| Compound | Administration Route | In Vivo Model | Endpoint | Effective Dose |
| This compound | Oral (p.o.) | LPA-induced skin vascular leakage | Inhibition of vascular leakage | 30 mg/kg [3] |
| Admilparant (BMS-986278) | - | LPA-induced skin vascular leakage | Inhibition of vascular leakage | Data not available in provided search results |
| HZN-825 (Fipaxalparant) | - | LPA-induced skin vascular leakage | Inhibition of vascular leakage | Data not available in provided search results |
Table 2: In Vivo Target Engagement of LPA1 Antagonists.
Furthermore, the therapeutic potential of this compound was evaluated in the bleomycin-induced pulmonary fibrosis model, a standard preclinical model for fibrotic lung diseases. Studies have shown that this compound is effective in this model, though direct comparative data with admilparant and HZN-825 was not available in the provided search results.[1] It has been noted that comparisons between these compounds have been conducted in vascular leakage experiments.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: LPA1 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Target Validation Workflow for this compound.
Caption: Logical Comparison of Antagonist Mechanisms.
Experimental Protocols
Tango Beta-Arrestin Recruitment Assay
The Tango assay technology is a method to measure G-protein coupled receptor (GPCR) activation by detecting the interaction of arrestin with the activated receptor. Cells expressing a protease-tagged beta-arrestin and the LPA1 receptor fused to a transcription factor are used. Upon LPA1 activation, the beta-arrestin is recruited, leading to the cleavage and release of the transcription factor. This transcription factor then translocates to the nucleus and activates a reporter gene, typically beta-lactamase. The activity of the reporter gene is quantified to determine the extent of receptor activation or, in the presence of an antagonist, the degree of inhibition.
LPA-induced Skin Vascular Leakage Model
This in vivo model assesses the ability of a compound to block LPA-induced increases in vascular permeability. Mice are administered the test compound (e.g., this compound) orally. Subsequently, LPA is injected intradermally into the ear or dorsal skin. A dye, such as Evans blue, is injected intravenously. The amount of dye that extravasates into the tissue at the site of LPA injection is quantified as a measure of vascular leakage. A reduction in dye extravasation in compound-treated animals compared to vehicle-treated animals indicates target engagement and functional antagonism of the LPA1 receptor.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study idiopathic pulmonary fibrosis. Mice or rats are administered a single intratracheal or intranasal dose of bleomycin, which induces lung injury and a subsequent fibrotic response. The development of fibrosis is typically assessed at 14 to 28 days post-bleomycin administration. Endpoints for evaluating the efficacy of a therapeutic agent include histological analysis of lung tissue for collagen deposition (e.g., using Masson's trichrome stain and the Ashcroft scoring system), measurement of lung collagen content (hydroxyproline assay), and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and profibrotic mediators. A reduction in these fibrotic markers in treated animals compared to a vehicle control group indicates anti-fibrotic efficacy.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of ACT-1016-0707 Against Other Antifibrotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational antifibrotic agent ACT-1016-0707 against the approved drugs pirfenidone (B1678446) and nintedanib (B1663095). While comprehensive clinical safety data for this compound is not yet publicly available due to its early stage of development, this guide summarizes the known preclinical information and presents a detailed overview of the established safety profiles of pirfenidone and nintedanib to serve as a benchmark.
Mechanism of Action and Development Status
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Its mechanism of action involves insurmountable antagonism, suggesting a long-lasting inhibitory effect on the profibrotic signaling pathway mediated by LPA1.[1] Developed by Idorsia Pharmaceuticals, this compound has completed its preclinical development, with the "entry-into-human" package being complete, indicating that it has undergone the necessary preclinical safety and toxicology assessments to proceed to clinical trials.[2][3]
Pirfenidone is an orally available small molecule with anti-inflammatory and antifibrotic properties, though its precise mechanism of action is not fully understood. Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).
Comparative Safety Profile
The following tables summarize the key safety findings for pirfenidone and nintedanib from clinical trials and post-marketing data. Due to the preclinical stage of this compound, comparable quantitative data from human trials is not available. Preclinical studies have positioned this compound as a promising candidate with a potential best-in-class profile due to its insurmountable binding mode and proven inhibitory activity in preclinical models of inflammation and fibrosis.[2][3]
Table 1: Common Adverse Events of Pirfenidone and Nintedanib (Reported in ≥10% of Patients)
| Adverse Event | Pirfenidone | Nintedanib |
| Gastrointestinal | ||
| Nausea | 36% | 24% |
| Diarrhea | 26% | 62% |
| Dyspepsia | 19% | - |
| Vomiting | 13% | 15% |
| Decreased Appetite | - | 10% |
| Dermatological | ||
| Rash | 30% | - |
| Photosensitivity Reaction | 12% | - |
| General | ||
| Fatigue | 19% | - |
| Hepatobiliary | ||
| Elevated ALT/AST | - | 14% |
Data compiled from prescribing information and clinical trial publications.
Table 2: Serious Adverse Events and Discontinuation Rates
| Parameter | Pirfenidone | Nintedanib |
| Serious Adverse Events | ||
| Overall | Similar to placebo | Similar to placebo |
| Treatment Discontinuation due to Adverse Events | 14-15% | 19-21% |
Data compiled from prescribing information and clinical trial publications.
Experimental Protocols
A key preclinical model for evaluating the efficacy and safety of antifibrotic drugs is the bleomycin-induced pulmonary fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To induce lung fibrosis in mice to evaluate the therapeutic potential and safety of antifibrotic compounds.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via the desired route, starting at a specified time point before or after bleomycin challenge and continuing for a defined period (e.g., 14-21 days).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Sirius red to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β, IL-6).
-
-
Safety Assessment: During the study, animals are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality. Organ-specific toxicity can be assessed through histopathological examination of other organs and analysis of serum biomarkers.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an LPA1 receptor antagonist.
Experimental Workflow for Preclinical Safety Assessment
Caption: General workflow for a preclinical in vivo toxicology study.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idorsia.com [idorsia.com]
- 3. idorsia.com [idorsia.com]
LPA1 Antagonists in Clinical Development: A Comparative Review Featuring ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling target for therapeutic intervention in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Antagonism of LPA1 signaling offers the potential to mitigate the pro-fibrotic effects of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in fibroblast proliferation, differentiation, and extracellular matrix deposition. This guide provides a comparative overview of the clinical and preclinical data for key LPA1 antagonists, with a special focus on the preclinical candidate ACT-1016-0707, alongside the clinical-stage compounds BMS-986278 (admilparant) and the discontinued (B1498344) BMS-986020.
Mechanism of Action: Targeting the LPA1 Signaling Pathway
LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, initiates a cascade of intracellular signaling events through Gαi, Gαq, and Gα12/13 proteins. These pathways ultimately drive pro-fibrotic cellular responses. LPA1 antagonists competitively block the binding of LPA to its receptor, thereby inhibiting these downstream effects.
Below is a diagram illustrating the LPA1 signaling pathway and the point of intervention for LPA1 antagonists.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound, BMS-986278, and BMS-986020, allowing for a comparative assessment of their preclinical and clinical profiles.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Kb | Selectivity | Reference |
| This compound | human LPA1 | Tango Assay | IC50: 3.1 nM | Highly selective over LPAR2 or LPAR3 | [1] |
| BMS-986278 (admilparant) | human LPA1 | Radioligand Binding | Kb: 6.9 nM | High | [2] |
| mouse LPA1 | Radioligand Binding | Kb: 4.0 nM | High | [2] | |
| BMS-986020 | human LPA1 | Calcium Mobilization | pKb: ~8 | ~10-fold selective for LPA1 over LPA2 | [3] |
Table 2: Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis Model (Rodent)
| Compound | Species | Dosing | Key Findings | Reference |
| This compound | Mouse | Not specified | Attenuated proinflammatory and profibrotic signaling. | [4] |
| BMS-986278 (admilparant) | Rat | 3, 10, 30 mg/kg p.o. BID for 14 days | Decreased lung collagen deposition/fibrosis. 48% reduction at 3 mg/kg, 56% at 10 mg/kg. | [2][5] |
| BMS-986020 | Rat | 30 mg/kg BID for 21 days | Demonstrated antifibrotic effect. | [5] |
Table 3: Phase 2 Clinical Trial Data in Idiopathic Pulmonary Fibrosis (IPF)
| Compound | Trial Identifier | Patient Population | Dosing | Primary Endpoint | Key Results | Safety/Reason for Discontinuation | Reference |
| This compound | N/A | N/A | N/A | N/A | No clinical trial data available. | N/A | |
| BMS-986278 (admilparant) | NCT04308681 | IPF | 30 mg or 60 mg BID for 26 weeks | Rate of change in % predicted FVC | 60 mg dose slowed the rate of decline in % predicted FVC by 1.4% vs. placebo. | Generally well-tolerated. Diarrhea was a common adverse event. | [3][6] |
| Progressive Pulmonary Fibrosis (PPF) | 30 mg or 60 mg BID for 26 weeks | Rate of change in % predicted FVC | 60 mg dose reduced the rate of decline in % predicted FVC by 3.2% vs. placebo. | Similar safety profile to IPF cohort. | [3][6] | ||
| BMS-986020 | NCT01766817 | IPF | 600 mg QD or BID for 26 weeks | Rate of change in FVC | 600 mg BID significantly slowed the rate of FVC decline vs. placebo. | Terminated early due to dose-related elevations in hepatic enzymes and cases of cholecystitis.[7][8] | [7] |
Experimental Protocols
Tango Assay for LPA1 Receptor Antagonism
The Tango™ GPCR assay is a method to measure G protein-coupled receptor activation by detecting the recruitment of β-arrestin to the receptor.
Workflow:
Detailed Methodology:
-
Cell Plating: Tango GPCR-bla U2OS cells expressing the human LPA1 receptor are plated in a 384-well plate and incubated.
-
Compound Addition: A concentration-response curve of the test compound (e.g., this compound) is added to the cells.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of LPA to induce receptor activation and β-arrestin recruitment.
-
Incubation: The plate is incubated to allow for the cleavage of a transcription factor from the receptor by a protease-tagged β-arrestin, leading to the expression of β-lactamase.
-
Substrate Addition: A fluorescent β-lactamase substrate is added.
-
Detection: The fluorescence is measured, and the IC50 value, representing the concentration of antagonist required to inhibit 50% of the LPA-induced response, is calculated.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.
Workflow:
Detailed Methodology:
-
Induction of Fibrosis: Rodents (typically mice or rats) are anesthetized, and a single intratracheal dose of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.[5]
-
Treatment: Following bleomycin administration, animals are treated with the LPA1 antagonist or a vehicle control for a specified duration (e.g., 14 to 28 days).[2][5]
-
Assessment of Fibrosis: At the end of the treatment period, animals are euthanized, and their lungs are harvested. The extent of fibrosis is assessed through various methods:
-
Histopathology: Lung sections are stained (e.g., Masson's trichrome or Picrosirius red) to visualize collagen deposition and assess the degree of fibrosis, often using a semi-quantitative scoring system like the Ashcroft score.
-
Biochemical Analysis: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Conclusion
The LPA1 signaling pathway is a validated target for the treatment of fibrotic diseases. This compound has demonstrated potent and selective antagonism of LPA1 in preclinical studies, with a unique insurmountable profile that may offer advantages.[4] Its efficacy in the bleomycin-induced lung fibrosis model further supports its potential as an anti-fibrotic agent.
In comparison, BMS-986278 (admilparant) has shown promising results in Phase 2 clinical trials, demonstrating an ability to slow the decline of lung function in patients with IPF and PPF with a favorable safety profile.[3][6] The development of its predecessor, BMS-986020, was halted due to off-target hepatobiliary toxicity, highlighting the importance of selectivity and a clean safety profile for this class of compounds.[7][8]
While this compound is at an earlier stage of development with no publicly available clinical data, its strong preclinical profile warrants further investigation. Future clinical trials will be crucial to determine its safety and efficacy in patients and to understand how its unique pharmacological properties translate to a clinical setting in comparison to other LPA1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BMS-986020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of ACT-1016-0707: A Comparative Meta-analysis
An in-depth comparison of the novel LPA1 receptor antagonist ACT-1016-0707 with other investigational agents for fibrotic diseases, based on available preclinical data. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrotic diseases.[1][2][3][4] Preclinical studies have demonstrated its potential as a best-in-class therapeutic agent, distinguishing itself from other LPA1 antagonists through its insurmountable antagonism and favorable in vivo efficacy. This guide provides a comparative meta-analysis of the preclinical data for this compound against other LPA1 receptor antagonists, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Comparative Analysis of In Vitro Potency
This compound exhibits high potency for the human LPA1 receptor, with an IC50 of 3.1 nM.[1][4][5] This positions it as a highly effective inhibitor of LPA1 signaling. The following table summarizes the reported in vitro potencies of this compound and other notable LPA1 antagonists.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | hLPAR1 | Tango Assay | 3.1 | [1][4][5] |
| BMS-986020 | hLPAR1 | - | - | [6] |
| HZN-825 (Fipaxalparant) | LPAR1 | - | - | [7] |
| Amuvatinib | c-Kit, PDGFRα, Flt3, c-MET, RET | Kinase Inhibition | See specific cell line data | [1][8] |
Data for BMS-986020 and HZN-825 IC50 values were not explicitly available in the reviewed preclinical literature abstracts.
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-fibrotic and anti-inflammatory activity in various preclinical models of fibrosis.[2]
Bleomycin-Induced Pulmonary Fibrosis Model
In a mouse model of bleomycin-induced lung fibrosis, this compound was shown to attenuate both pro-inflammatory and pro-fibrotic signaling.[2] While specific quantitative data on fibrosis markers from the provided search results are limited, one study on a similar LPA1 antagonist, AM966, showed a significant decrease in bronchoalveolar lavage fluid (BALF) collagen levels at a dose of 30 mg/kg.[9] It is important to note that a shortcoming of the in vivo studies for this compound is that the compound was administered prior to the bleomycin (B88199) challenge, which does not fully replicate the clinical scenario of treating established disease.[10][11]
LPA-Induced Skin Vascular Leakage Model
This compound effectively prevents LPA-induced skin vascular leakage in vivo, a key indicator of target engagement.[2] A 30 mg/kg oral dose of this compound was shown to suppress this effect.[4] This model differentiates this compound from surmountable LPA1 antagonists, highlighting its prolonged and robust in vivo activity.[2]
Pharmacokinetic Profile
This compound is an orally active compound.[3][4] The development of this compound involved optimization to improve upon earlier compounds that had high plasma protein binding and clearance.[3][10][12]
| Compound | Key Pharmacokinetic Features | Reference |
| This compound | Orally active. Optimized for reduced plasma protein binding and metabolic stability. | [3][10][12] |
| BMS-986020 | Development halted due to hepatobiliary toxicity observed in a Phase 2 trial.[6][13] | [6][13][14] |
| HZN-825 (Fipaxalparant) | Orally administered. Phase 2 clinical trials are ongoing.[15][16][17] | [7][15][16][17] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively blocking the LPA1 receptor. LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by lysophosphatidic acid (LPA), initiates downstream signaling cascades involved in fibrosis and inflammation.[2][18] this compound is characterized by its insurmountable antagonism with slow off-rate kinetics, leading to a durable inhibition of LPA1 signaling even in the presence of high LPA concentrations.[2]
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Tango Assay for hLPAR1 IC50 Determination
The potency of this compound on the human LPA1 receptor was determined using a Tango™ GPCR assay. This assay measures ligand-induced receptor-arrestin interaction. Briefly, cells expressing the hLPA1 receptor fused to a transcription factor and a separate arrestin-protease fusion protein are used. Upon receptor activation by an agonist, arrestin is recruited, leading to the cleavage of the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., luciferase). The inhibitory effect of this compound is measured by its ability to block the agonist-induced reporter gene expression, and the IC50 value is calculated from the dose-response curve.
Bleomycin-Induced Lung Fibrosis Model in Mice
Female C57BL/6 mice are typically used. On day 0, mice receive a single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis. A control group receives saline. This compound is administered orally, once or twice daily, starting from a specified day relative to the bleomycin challenge (e.g., from day -1 to day 21). On day 21 or 28, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissue are collected. Readouts include total and differential cell counts in BALF, measurement of total soluble collagen in lung homogenates (e.g., using the Sircol assay), and histological analysis of lung sections stained with Masson's trichrome to assess the extent of fibrosis (e.g., using the Ashcroft scoring method).[9]
LPA-Induced Skin Vascular Leakage Model in Mice
This model assesses the in vivo target engagement of LPA1 antagonists. Mice are injected intravenously with a dye such as Evans blue. Subsequently, lysophosphatidic acid (LPA) is injected intradermally into the ear or dorsal skin. LPA binding to its receptors on endothelial cells causes increased vascular permeability, leading to the extravasation of the dye into the surrounding tissue. The amount of extravasated dye is quantified by spectrophotometry after extraction from the tissue. This compound is administered orally at various time points before the LPA challenge to evaluate its ability to inhibit the LPA-induced dye leakage.
Conclusion
The available preclinical data strongly support the potential of this compound as a novel therapeutic for fibrotic diseases. Its high potency, insurmountable antagonism of the LPA1 receptor, and demonstrated efficacy in relevant in vivo models, coupled with an optimized pharmacokinetic profile, position it as a promising candidate for further clinical development. Direct, head-to-head preclinical studies with other LPA1 antagonists under identical experimental conditions would be beneficial for a more definitive comparative assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 6. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. BMS-986020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. biospace.com [biospace.com]
- 17. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 18. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for ACT-1016-0707
Disclaimer: A specific Safety Data Sheet (SDS) for ACT-1016-0707 is not publicly available. The following information is based on general best practices for handling potent, powdered research compounds and should be supplemented with a compound-specific SDS obtained directly from the supplier.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with this compound must be conducted before handling. The following table summarizes the recommended PPE, which should be considered the minimum requirement.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears before and during use. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. |
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.
| Aspect | Procedure |
| Handling | Handle in a certified chemical fume hood. Avoid generating dust. Use appropriate tools for weighing and transferring. |
| Storage | Store in a tightly sealed, clearly labeled container. Follow supplier recommendations for temperature and light sensitivity. |
| Ventilation | Use in a well-ventilated area, preferably a chemical fume hood with a face velocity of 80-120 feet per minute. |
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response
A detailed spill response plan should be in place before handling the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
